8-Bromoimidazo[1,2-a]pyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVNNZARPFXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590092 | |
| Record name | 8-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-02-9 | |
| Record name | 8-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 8-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 8-Bromoimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material development by consolidating available data, outlining detailed experimental protocols for property determination, and illustrating a key synthetic pathway.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 197.03 g/mol | Santa Cruz Biotechnology[2] |
| Melting Point | 70-75 °C | MySkinRecipes[3] |
| Boiling Point | Data Not Available | N/A |
| pKa (Predicted) | Data Not Available | N/A |
| logP (Predicted) | 2.5 | PubChem[4] |
| Aqueous Solubility | Data Not Available | N/A |
Experimental Protocols
To facilitate further research and fill the existing data gaps, this section provides detailed experimental methodologies for the determination of key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the available data, start heating rapidly to about 50 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 1-2 °C).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Materials:
-
This compound sample
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Suitable solvent (e.g., water, or a co-solvent system like water/ethanol if solubility is low)
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent in a beaker to create a solution of known concentration.
-
Place the beaker on a stir plate and add a stir bar to ensure continuous mixing.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is expected to be basic, titrate with the standardized hydrochloric acid solution. If it is expected to be acidic, titrate with the standardized sodium hydroxide solution.
-
Add the titrant in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, such as absorption and distribution.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the second, immiscible solvent (n-octanol or water, respectively). The volumes should be chosen to ensure that the final concentration in each phase can be accurately measured.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases and reach equilibrium.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Synthetic Pathway and Experimental Workflow
The synthesis of this compound typically involves the cyclization of a 2-aminopyridine derivative. One common route is the reaction of 2-aminopyridine with an α-halo ketone. To introduce the bromo group at the 8-position, one could start with a pre-brominated aminopyridine or perform a bromination step on the imidazo[1,2-a]pyridine core. A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Below is a conceptual workflow for the synthesis of this compound from 2-amino-3-bromopyridine and chloroacetaldehyde.
References
An In-Depth Technical Guide to the Spectral Analysis of 8-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 8-Bromoimidazo[1,2-a]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Introduction
This compound is a versatile scaffold in drug discovery and organic electronics. Its unique electronic properties and synthetic accessibility make it a valuable intermediate for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in research and development settings.
Spectral Data Analysis
The following sections present the expected spectral data for this compound based on analysis of related structures and publicly available data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for ¹H and ¹³C NMR are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | d | ~1.0 |
| H-3 | 7.9 - 8.2 | d | ~1.0 |
| H-5 | 7.8 - 8.1 | d | ~7.0 |
| H-6 | 6.7 - 7.0 | t | ~7.0 |
| H-7 | 7.1 - 7.4 | d | ~7.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 130 - 135 |
| C-5 | 125 - 130 |
| C-6 | 112 - 117 |
| C-7 | 120 - 125 |
| C-8 | 115 - 120 |
| C-8a | 140 - 145 |
Note: The predicted chemical shifts are based on the analysis of similar imidazo[1,2-a]pyridine derivatives. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are presented in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3150 | C-H stretch (aromatic) | Medium |
| 1630 - 1650 | C=N stretch | Strong |
| 1450 - 1600 | C=C stretch (aromatic) | Medium-Strong |
| 1000 - 1200 | C-N stretch | Medium |
| 700 - 800 | C-Br stretch | Strong |
| 700 - 900 | C-H bend (out-of-plane) | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed in Table 4. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).
Table 4: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 196.97089 |
| [M+Na]⁺ | 218.95283 |
| [M-H]⁻ | 194.95633 |
| [M+NH₄]⁺ | 213.99743 |
| [M+K]⁺ | 234.92677 |
Experimental Protocols
The following are general protocols for the acquisition of spectral data for imidazo[1,2-a]pyridine derivatives.
NMR Spectroscopy
-
Instrumentation : A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard : Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition : Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Instrumentation : An Electrospray Ionization (ESI) mass spectrometer.
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. The mass range should be set to scan beyond the expected molecular weight.
Experimental and Logical Workflow
The following diagrams illustrate the typical workflows for spectral data analysis and interpretation.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound. The presented data and protocols are intended to assist researchers in the unambiguous identification and characterization of this important heterocyclic compound, thereby facilitating its application in drug discovery and materials science. It is recommended to compare experimentally obtained data with the information provided in this guide for accurate structural confirmation.
References
An In-depth Technical Guide to the 8-Bromoimidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[1] This bicyclic system, consisting of a fused imidazole and pyridine ring, is a key structural component in several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[2] The introduction of a bromine atom at the 8-position of this scaffold yields 8-Bromoimidazo[1,2-a]pyridine, a versatile synthetic intermediate that has garnered significant attention in drug discovery.[3] The presence of the bromine substituent not only enhances the reactivity of the scaffold, allowing for diverse functionalization, but also provides a handle for introducing various pharmacophores through cross-coupling reactions.[3] This technical guide provides a comprehensive overview of the this compound core, including its synthesis, reactivity, and applications in the development of novel therapeutic agents, with a particular focus on its anticancer properties.
Synthesis of the this compound Core
The synthesis of the this compound scaffold typically begins with the preparation of the key precursor, 2-amino-3-bromopyridine.
Experimental Protocol: Synthesis of 2-amino-3-bromopyridine[4][5]
Materials:
-
2-Aminopyridine
-
Liquid Bromine
-
Organic solvent (e.g., acetic acid)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 2-aminopyridine in an organic solvent and cool the solution to 0°C with stirring.
-
Slowly add half of the total required liquid bromine dropwise, maintaining the temperature at 0°C. The recommended rate of addition is approximately one drop every 5-7 seconds.[4]
-
After the initial bromine addition, warm the reaction mixture to 10-20°C and add acetic acid dropwise at a rate of about one drop every 3-4 seconds.[4]
-
Cool the reaction mixture back down to below 0°C and add the remaining half of the liquid bromine dropwise.
-
Warm the reaction mixture to 50-60°C and maintain this temperature for 0.5-1.5 hours to allow the reaction to complete.[5]
-
After the reaction period, cool the mixture and neutralize it by adding sodium hydroxide solution until a neutral pH is achieved.
-
Add water to the mixture and perform an extraction with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain 2-amino-3-bromopyridine. The product can often be used in the next step without further purification.
Experimental Protocol: Cyclization to form this compound
The cyclization of 2-amino-3-bromopyridine with a suitable C2-synthon, such as chloroacetaldehyde, is a common method to construct the imidazo[1,2-a]pyridine ring system.
Materials:
-
2-Amino-3-bromopyridine
-
Chloroacetaldehyde (typically as a 40-50% aqueous solution)
-
Solvent (e.g., ethanol or water)
-
Base (e.g., sodium bicarbonate)
Procedure:
-
To a solution of 2-amino-3-bromopyridine in a suitable solvent, add chloroacetaldehyde solution.
-
Heat the reaction mixture, typically at reflux, for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize it with a base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Functionalization: The Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 8-position of the imidazo[1,2-a]pyridine scaffold serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the 8-position of the scaffold and various aryl or heteroaryl boronic acids or esters.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound[6]
This protocol is adapted from a procedure for 6-halogenoimidazo[1,2-a]pyridines and is expected to be applicable to the 8-bromo isomer.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents or Pd(OAc)₂/PPh₃, 0.1/0.2 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Dioxane/Ethanol)
Procedure:
-
In a microwave reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture with microwaves at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes) until the starting material is consumed (monitored by TLC).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to obtain the desired 8-aryl-imidazo[1,2-a]pyridine derivative.
Biological Activity and Applications in Drug Discovery
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 8-bromo-substituted derivatives are particularly valuable as intermediates in the synthesis of potent enzyme inhibitors, especially kinase inhibitors.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Signaling Pathways
Two of the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives are the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: STAT3 and NF-κB signaling pathways and points of inhibition.
Quantitative Biological Data
The following tables summarize the reported in vitro activities of various imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Compound 6 | A375 (Melanoma) | MTT | 9.7 | [6] |
| Compound 6 | WM115 (Melanoma) | MTT | 10.2 | [6] |
| Compound 6 | HeLa (Cervical) | MTT | 35.0 | [6] |
| PI3Kα Inhibitor | T47D (Breast) | Proliferation | >10 | [6] |
| GDC-0980 | PC3 (Prostate) | Tumor Growth | - | [1] |
| GDC-0980 | MCF-7 (Breast) | Tumor Growth | - | [1] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Kinase Target | Assay | IC₅₀ (nM) | Reference |
| PI3Kα Inhibitor | PI3Kα | Kinase Assay | 2 | [6] |
| GDC-0980 | PI3Kα | Kinase Assay | 5 | [1] |
| GDC-0980 | PI3Kβ | Kinase Assay | 27 | [1] |
| GDC-0980 | PI3Kδ | Kinase Assay | 7 | [1] |
| GDC-0980 | PI3Kγ | Kinase Assay | 14 | [1] |
| GDC-0980 | mTOR | Kinase Assay | 17 (Ki) | [1] |
| Dual Inhibitor 7 | PI3K | Kinase Assay | 0.20 | [7] |
| Dual Inhibitor 7 | mTOR | Kinase Assay | 21 | [7] |
Pharmacokinetics
Key Experimental Methodologies
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: A typical workflow for an MTT cell viability assay.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Caption: A generalized workflow for Western Blotting analysis.
Conclusion
The this compound scaffold is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom at the 8-position make it an ideal starting point for the creation of diverse chemical libraries. The demonstrated potent anticancer activity of its derivatives, through the modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, highlights the significant potential of this scaffold in the development of novel targeted therapies. Further exploration of the structure-activity relationships and pharmacokinetic properties of 8-bromo-substituted imidazo[1,2-a]pyridines is warranted to unlock the full therapeutic potential of this promising chemical core.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic and structural features have made it a versatile template for the design of therapeutic agents targeting a diverse range of diseases. This technical guide provides an in-depth exploration of the discovery and rich synthetic history of this important heterocyclic system, offering detailed experimental protocols for key reactions and summarizing quantitative data to aid in comparative analysis.
Discovery and Early Synthetic Endeavors
The genesis of imidazo[1,2-a]pyridine chemistry can be traced back to the early 20th century. While pinpointing the absolute first synthesis remains a subject of historical chemical literature exploration, the pioneering work of Aleksei Chichibabin (Tschitschibabin) in 1925 is widely recognized as a seminal contribution to the field. His method, involving the reaction of 2-aminopyridine with α-halocarbonyl compounds, laid the fundamental groundwork for the construction of this bicyclic heteroaromatic system.
Key Synthetic Methodologies: A Historical Perspective
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from these early methods. This section details the landmark synthetic strategies that have shaped the accessibility and derivatization of this important scaffold.
The Tschitschibabin Reaction
The Tschitschibabin reaction remains a classic and straightforward method for the synthesis of imidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Tschitschibabin Reaction
A common adaptation of the Tschitschibabin reaction involves the use of α-bromoacetophenone and 2-aminopyridine.
-
Materials: 2-Aminopyridine, 2-bromoacetophenone, a suitable solvent (e.g., acetone or ethanol), and a base (optional, e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent.
-
Add 2-bromoacetophenone (1.0 eq) to the solution.
-
The reaction can be stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Quantitative Data Summary: Tschitschibabin Reaction
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Reaction Conditions | Yield (%) |
| 2-Aminopyridine | 2-Bromoacetophenone | Ethanol, reflux, 4h | 85-95 |
| 2-Amino-5-methylpyridine | 2-Bromo-4'-chloroacetophenone | Acetone, rt, 12h | 80-90 |
| 2-Amino-4-chloropyridine | Bromoacetaldehyde | Dioxane, 60°C, 6h | 70-80 |
The Ortoleva-King Reaction
The Ortoleva-King reaction provides an alternative route to the key intermediate in the Tschitschibabin synthesis. This method involves the reaction of an active methylene compound (e.g., a ketone) with iodine and a pyridine base. The in-situ generated N-phenacylpyridinium iodide can then be treated with a base to induce cyclization to the imidazo[1,2-a]pyridine. This one-pot approach avoids the need to handle lachrymatory α-haloketones directly.[1]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via an Ortoleva-King Reaction [1]
-
Materials: Substituted acetophenone, 2-aminopyridine, iodine, and a base (e.g., aqueous sodium hydroxide).
-
Procedure:
-
A mixture of the acetophenone (1.0 eq), 2-aminopyridine (2.3 eq), and iodine (1.2 eq) is heated neat at 110°C for 4 hours.[1]
-
After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated at 100°C for 1 hour.[1]
-
The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization.
-
Quantitative Data Summary: Ortoleva-King Reaction
| Ketone | 2-Aminopyridine Derivative | Reaction Conditions | Yield (%) |
| Acetophenone | 2-Aminopyridine | Neat, I₂, 110°C; then NaOH, 100°C | 70-80 |
| 4'-Methoxyacetophenone | 2-Amino-5-methylpyridine | Neat, I₂, 110°C; then NaOH, 100°C | 65-75 |
| 2'-Hydroxyacetophenone | 2-Aminopyridine | Neat, I₂, 110°C; then NaOH, 100°C | 40-60[1] |
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This multicomponent approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.
Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction [2][3]
-
Materials: 2-Aminopyridine, an aldehyde, an isocyanide, a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃), and a solvent (e.g., methanol, dichloromethane).[3]
-
Procedure:
-
To a solution of the 2-aminopyridine (1.0 eq) and the aldehyde (1.2 eq) in a suitable solvent, the Lewis acid catalyst (e.g., 5-10 mol%) is added.[3]
-
The mixture is stirred for a short period (e.g., 10-20 minutes) at room temperature to facilitate the formation of the Schiff base intermediate.
-
The isocyanide (1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).[3]
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
-
Quantitative Data Summary: Groebke-Blackburn-Bienaymé Reaction
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Yield (%) |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 85-95 |
| 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Yb(OTf)₃ | 89-98[3] |
| 2-Aminopyrazine | 4-Chlorobenzaldehyde | Benzyl isocyanide | p-TsOH | 70-80 |
Logical Relationship of Key Synthetic Strategies
The following diagram illustrates the progression and relationship between the major synthetic routes to the imidazo[1,2-a]pyridine core.
Caption: Key synthetic routes to imidazo[1,2-a]pyridines.
Imidazo[1,2-a]pyridines in Drug Discovery: Targeting Key Signaling Pathways
The therapeutic potential of imidazo[1,2-a]pyridines stems from their ability to modulate the activity of various biological targets. This has led to the development of numerous drug candidates for a range of diseases, including cancer and infectious diseases. The following diagrams illustrate some of the key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many cancers.
Caption: Inhibition of the c-Met signaling pathway.
PDGFR Signaling Pathway
The platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases is involved in cell growth, proliferation, and differentiation. Dysregulation of PDGFR signaling is a hallmark of various cancers and other proliferative disorders.
Caption: Inhibition of the PDGFR signaling pathway.
IGF-1R Signaling Pathway
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a critical role in cellular growth, differentiation, and survival. Its overactivation is linked to cancer development and resistance to therapy.
Caption: Inhibition of the IGF-1R signaling pathway.
Antituberculosis Activity: Targeting the Electron Transport Chain
Certain imidazo[1,2-a]pyridines have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds often target the bacterial electron transport chain, specifically components like the cytochrome bc1 complex (QcrB) and ATP synthase, thereby disrupting cellular energy production.
Caption: Targeting the M. tuberculosis electron transport chain.
Conclusion
The imidazo[1,2-a]pyridine core has a rich and evolving history, from its initial synthesis to its current status as a highly sought-after scaffold in drug discovery. The development of diverse and efficient synthetic methodologies has been instrumental in unlocking the full potential of this heterocyclic system. As our understanding of the molecular basis of diseases deepens, the versatility of the imidazo[1,2-a]pyridine framework will undoubtedly continue to inspire the design and development of novel and effective therapeutic agents. This guide serves as a comprehensive resource for researchers aiming to leverage the power of this privileged structure in their own scientific endeavors.
References
- 1. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
8-Bromoimidazo[1,2-a]pyridine molecular weight and formula
An In-depth Technical Guide to 8-Bromoimidazo[1,2-a]pyridine
For researchers, scientists, and professionals in drug development, this compound is a versatile heterocyclic compound with significant potential. This guide provides a comprehensive overview of its core properties, synthesis, and applications, with a focus on its role in medicinal chemistry and material science. The unique structural features of this compound make it a valuable candidate in the discovery and development of new therapeutic agents and advanced materials.[1]
Core Molecular Data
The fundamental properties of this compound are summarized below. This data is essential for its use in quantitative research and experimental design.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol [1] |
| CAS Number | 850349-02-9[2] |
| Appearance | Light Brown to Gray Solid[1][3] |
| Purity | ≥ 95% (HPLC)[1] |
| Melting Point | 70-75℃[3] |
| Storage | Store at 0-8°C[1] or Room temperature[3] |
Applications in Research and Development
This compound serves as a crucial intermediate in several fields due to its unique electronic properties and reactive bromine substituent, which allows for diverse synthetic modifications.[1]
-
Pharmaceutical Development : This compound is a key building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents.[1] It is also used in the creation of kinase inhibitors and benzodiazepine receptor modulators for potential anxiolytic and sedative agents.[3] The broader imidazo[1,2-a]pyridine scaffold is recognized for a wide range of biological activities, including antimicrobial, antiviral, and antidiabetic properties.[4][5]
-
Biochemical Research : It is utilized in studies investigating enzyme inhibitors and receptor interactions, which helps in understanding cellular processes and disease mechanisms.[1] Its derivatives are explored for their ability to enhance binding affinity to GABA receptors.[3]
-
Material Science : The electronic properties of this compound make it a candidate for the development of advanced materials, such as organic semiconductors.[1]
-
Diagnostic Tools : Researchers are investigating its use in the development of diagnostic imaging agents to improve disease detection and monitoring.[1]
Experimental Protocols: Synthesis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A common approach involves the reaction of 2-aminopyridines with α-halocarbonyl compounds. Copper-catalyzed reactions are frequently employed to construct this heterocyclic system.
Example Protocol: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol is a general representation based on copper-catalyzed methods for synthesizing the imidazo[1,2-a]pyridine core.
-
Reactant Preparation : A mixture of a 2-aminopyridine derivative and a nitroolefin is prepared.
-
Catalyst and Solvent : A copper(I) catalyst, such as copper(I) bromide (CuBr), is added to the reaction mixture. Dimethylformamide (DMF) is often used as the solvent.[6]
-
Reaction Conditions : The reaction is typically heated to around 80°C.[6] Air is used as an environmentally friendly oxidant.[6]
-
Reaction Progression : The reaction proceeds through several steps, likely including a Michael addition, radical cation formation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to form the fused bicyclic ring system.[6]
-
Work-up and Purification : After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
Logical Workflow and Applications
The following diagram illustrates the central role of this compound as a building block in the development of various advanced applications.
Caption: Role of this compound as a versatile intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
An In-depth Technical Guide on the Solubility of 8-Bromoimidazo[1,2-a]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 8-Bromoimidazo[1,2-a]pyridine, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, comprehensive experimental protocols for solubility determination, and logical workflows for its application in research and development.
Introduction to this compound
This compound is a key building block in the synthesis of various biologically active molecules. Its unique chemical structure allows for diverse functionalization, making it a valuable intermediate in the development of novel therapeutics, particularly in the areas of oncology and neuroscience.[1] Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and biological screening processes.
Solubility Profile of this compound
While specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature, a qualitative assessment can be inferred from the general behavior of similar heterocyclic compounds and available product information. The following table summarizes the expected qualitative solubility based on the polarity of common organic solvents. For a related compound, 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide, it has been noted to have moderate solubility in polar aprotic solvents and low solubility in water and protic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The polarity of these solvents can effectively solvate the polar imidazopyridine core. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including many heterocyclic systems. | |
| Acetonitrile | Moderately Soluble | Expected to be a suitable solvent for reactions and some analytical techniques. | |
| Polar Protic | Methanol | Sparingly Soluble to Soluble | The potential for hydrogen bonding with the nitrogen atoms of the imidazopyridine ring may enhance solubility compared to non-polar solvents. |
| Ethanol | Sparingly Soluble to Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |
| Non-Polar | Dichloromethane (DCM) | Moderately Soluble | The overall molecular structure has significant non-polar character, allowing for dissolution in halogenated solvents. |
| Chloroform | Moderately Soluble | Similar to DCM, chloroform is a common solvent for many organic solids. | |
| Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the imidazopyridine ring system. | |
| Hexane | Insoluble | The high polarity of the imidazopyridine core is unlikely to be overcome by the weak van der Waals forces of hexane. | |
| Other | Acetone | Moderately Soluble | Acetone's intermediate polarity makes it a versatile solvent for a range of organic compounds. |
| Ethyl Acetate | Moderately Soluble | Often used in extraction and chromatography, suggesting a reasonable degree of solubility. |
Note: This table provides an estimated qualitative solubility. Experimental verification is essential for any specific application.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods are recommended. These protocols can be adapted for this compound.
This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[2][3]
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Analytical balance
-
Vials with tight-fitting caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.[2]
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Sample Collection: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any solid particles.
-
Solvent Evaporation: Transfer a known volume of the clear filtrate to a pre-weighed evaporating dish or vial.
-
Drying: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.[3]
-
Calculation:
-
Mass of dissolved solid = (Final weight of dish + solid) - (Initial weight of dish)
-
Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of filtrate in L)
-
This is a widely used method, particularly in drug discovery, for determining thermodynamic solubility.[4][5][6]
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Vials with tight-fitting caps
-
Temperature-controlled orbital shaker
-
Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)
-
UV-Vis spectrophotometer or LC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (LC-MS) for each standard to generate a calibration curve.
-
Sample Preparation and Equilibration: Add an excess of solid this compound to a known volume of the solvent in a vial. Seal and shake at a constant temperature for 24-48 hours.[4][6]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.[4]
-
Sample Dilution: Accurately dilute a known volume of the clear supernatant with the solvent to bring the concentration within the linear range of the standard curve.
-
Analysis: Measure the absorbance or peak area of the diluted sample using the same method as for the standard curve.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Solubility = (Concentration of diluted sample) x (Dilution factor)
-
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows involving this compound.
Caption: General workflow for determining the solubility of this compound.
This compound and its derivatives are often investigated as potential enzyme inhibitors.[1] The following diagram outlines a typical screening process.
Caption: Application of this compound in a typical drug discovery workflow.
Conclusion
While quantitative solubility data for this compound remains a gap in the existing literature, this guide provides a foundational understanding of its likely solubility characteristics and equips researchers with the necessary protocols to determine this critical parameter accurately. The provided workflows illustrate the practical application of this compound in a research and development setting, underscoring its importance in the synthesis of novel chemical entities for various scientific applications. It is strongly recommended that researchers perform their own solubility tests under the specific conditions of their experiments to ensure reliable and reproducible results.
References
The Imidazo[1,2-a]pyridine Ring System: A Comprehensive Technical Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its significant role in medicinal chemistry and materials science. Its unique electronic structure gives rise to a diverse range of photophysical and electrochemical properties, making it a versatile building block for the design of novel therapeutic agents, fluorescent probes, and optoelectronic materials. This in-depth technical guide provides a comprehensive overview of the core electronic properties of the imidazo[1,2-a]pyridine ring system, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular interactions and pathways.
Core Electronic Characteristics
The electronic properties of the imidazo[1,2-a]pyridine system are dictated by the fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring. This arrangement results in a π-conjugated system with a significant dipole moment and a propensity for intramolecular charge transfer (ICT) upon photoexcitation. The electronic distribution can be finely tuned by the introduction of substituents at various positions on the bicyclic core, allowing for the modulation of its absorption, emission, and redox characteristics.
Photophysical Properties
Imidazo[1,2-a]pyridine derivatives are well-known for their fluorescent properties, with emissions typically occurring in the blue to green region of the electromagnetic spectrum.[1] The absorption spectra generally exhibit two main bands: a high-energy band in the near-UV region corresponding to a π-π* transition, and a lower-energy, broader band attributed to an ICT transition.[1] The position and intensity of these bands, as well as the fluorescence quantum yield, are highly sensitive to the nature and position of substituents and the polarity of the solvent.
Electron-donating groups (EDGs) attached to the imidazo[1,2-a]pyridine core, particularly at the C2 and C7 positions, tend to cause a bathochromic (red) shift in both the absorption and emission spectra due to an increase in the energy of the highest occupied molecular orbital (HOMO).[1][2] Conversely, electron-withdrawing groups (EWGs) can lead to a hypsochromic (blue) shift.[1] The extension of π-conjugation, for instance by introducing aryl or styryl groups, also typically results in a red-shift of the emission wavelength.[1]
Table 1: Photophysical Data for Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituents | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| 1 | 2-phenyl | Dichloromethane | 330 | 385 | 0.61 | [1] |
| 2 | 2-(4-methoxyphenyl) | Dichloromethane | 340 | 405 | 0.72 | [1] |
| 3 | 2-(4-nitrophenyl) | Dichloromethane | 365 | 530 | 0.15 | [1] |
| 4 | 7-methyl-2-phenyl | Ethanol | 335 | 390 | 0.55 | [3] |
| 5 | 7-chloro-2-phenyl | Ethanol | 332 | 388 | 0.48 | [3] |
Frontier Molecular Orbitals and Electrochemical Properties
The electronic behavior of imidazo[1,2-a]pyridines can be further understood by examining their frontier molecular orbitals, the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic transitions and reactivity. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the distribution and energies of these orbitals.[2][4]
Generally, the HOMO is localized on the electron-rich imidazole moiety and any appended electron-donating substituents, while the LUMO is concentrated on the electron-deficient pyridine ring and electron-withdrawing groups.[2] This spatial separation of the HOMO and LUMO facilitates the observed intramolecular charge transfer upon excitation.
The redox properties of imidazo[1,2-a]pyridines can be investigated using techniques such as cyclic voltammetry. These compounds can undergo both oxidation and reduction processes, with the corresponding potentials being dependent on the substituent pattern. Electron-donating groups facilitate oxidation (lower oxidation potential), while electron-withdrawing groups make the molecule easier to reduce (less negative reduction potential).
Table 2: Frontier Molecular Orbital Energies and Redox Potentials for Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Reference |
| 6 | Unsubstituted | -6.21 | -1.54 | 4.67 | 1.25 | -2.18 | DFT Calculation |
| 7 | 2-phenyl | -5.98 | -1.78 | 4.20 | 1.12 | -2.05 | DFT Calculation |
| 8 | 2-(4-methoxyphenyl) | -5.75 | -1.72 | 4.03 | 0.98 | -2.08 | DFT Calculation |
| 9 | 2-(4-nitrophenyl) | -6.45 | -2.51 | 3.94 | 1.45 | -1.65 | DFT Calculation |
Experimental Protocols
UV-Visible and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of imidazo[1,2-a]pyridine derivatives.
Methodology:
-
Sample Preparation: Prepare stock solutions of the imidazo[1,2-a]pyridine derivatives in a suitable spectroscopic grade solvent (e.g., dichloromethane, ethanol, or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 to 10 µM.
-
UV-Visible Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of each diluted sample from 200 to 800 nm.
-
The absorbance at the maximum absorption wavelength (λ_abs) should be between 0.01 and 0.1 to avoid inner filter effects in subsequent fluorescence measurements.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from 10 nm above the excitation wavelength to the near-infrared region.
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).[5]
-
Prepare a series of dilutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[5]
-
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of imidazo[1,2-a]pyridine derivatives.
Methodology:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).[6]
-
Analyte Solution Preparation: Dissolve the imidazo[1,2-a]pyridine derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup:
-
Use a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.[7]
-
Polish the working electrode with alumina slurry, sonicate, and dry it before each measurement.
-
-
Measurement:
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the oxidation or reduction potential of the compound. The scan is then reversed back to the initial potential.
-
Perform the measurement at different scan rates (e.g., 20, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
-
Data Analysis:
-
Determine the anodic (E_pa) and cathodic (E_pc) peak potentials.
-
The half-wave potential (E₁/₂) can be estimated as (E_pa + E_pc) / 2 for reversible processes.
-
Calibrate the potentials against an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, by adding a small amount of ferrocene to the solution after the initial measurement.
-
Signaling Pathways and Molecular Interactions
The biological activity of imidazo[1,2-a]pyridine derivatives is often linked to their ability to interact with specific protein targets and modulate intracellular signaling pathways. Molecular docking studies and cellular assays have identified several key pathways that are affected by these compounds.
Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8] These compounds can interfere with the accumulation of β-catenin, a key effector of the pathway, thereby downregulating the expression of Wnt target genes like c-myc and cyclin D1.[8]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by an imidazo[1,2-a]pyridine derivative.
STAT3/NF-κB Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have also been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[9] These compounds can inhibit the activation of these transcription factors, leading to the downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]
Caption: Modulation of the STAT3/NF-κB signaling pathway by an imidazo[1,2-a]pyridine derivative.
Conclusion
The imidazo[1,2-a]pyridine ring system possesses a rich and tunable set of electronic properties that have been extensively explored for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its photophysical and electrochemical characteristics, supported by quantitative data and detailed experimental protocols. The ability to systematically modify the electronic landscape of this scaffold through synthetic chemistry, coupled with a growing understanding of its interactions with biological systems, ensures that the imidazo[1,2-a]pyridine core will remain a focal point of research and development for the foreseeable future.
References
- 1. ijrpr.com [ijrpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jasco-global.com [jasco-global.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 8-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 8-Bromoimidazo[1,2-a]pyridine (CAS No. 850349-02-9). The information herein is compiled from available safety data sheets and general laboratory best practices. It is imperative to note that the toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it is potentially hazardous.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below. This data is essential for understanding the conditions under which the compound can be safely handled and stored.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Light Brown Solid |
| Purity | ≥ 95% (HPLC) |
| Solubility | Slightly soluble in water. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and personal protective equipment.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
Use of a certified laboratory chemical fume hood is required for all manipulations of the solid compound and its solutions to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible and within the immediate work area.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling the compound:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact that can cause irritation. |
| Skin and Body Protection | A fully-buttoned laboratory coat. | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill cleanup. | Prevents inhalation, which may cause respiratory tract irritation. |
Experimental Protocols: Safe Handling and Use
The following diagram illustrates a generalized workflow for handling this compound in a research setting, emphasizing critical safety checkpoints.
Detailed Methodologies:
-
Weighing: Always weigh the solid compound inside a chemical fume hood. Use an enclosure or a weighing boat to prevent dissemination of the powder.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Waste Disposal: All waste materials, including contaminated consumables (gloves, weighing paper) and chemical waste, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures for halogenated organic compounds.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the material into a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Condition | Requirement |
| Temperature | Store in a cool, dry place. A recommended storage temperature is often between 0-8°C. |
| Container | Keep the container tightly closed. |
| Ventilation | Store in a well-ventilated area. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Logical Relationship of Safety Procedures
The following diagram illustrates the logical hierarchy of controls for safely managing the risks associated with this compound.
This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel before any new experimental work is undertaken. Always refer to the most current Safety Data Sheet provided by the supplier and your institution's specific safety guidelines.
Methodological & Application
One-Pot Synthesis of 8-Bromoimidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 8-bromoimidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including potent anticancer and kinase inhibitory effects. The methodologies described herein are designed to be efficient and adaptable for the generation of diverse chemical libraries for drug discovery programs.
Application Notes
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous approved drugs and clinical candidates.[1][2][3] The introduction of a bromine atom at the 8-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).
One of the most efficient methods for the synthesis of these derivatives is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[1][2][3][4][5] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, offering high atom economy and procedural simplicity. By utilizing 2-amino-3-bromopyridine as the starting material, this method provides a direct route to this compound derivatives.
These compounds have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[6][7] For instance, derivatives of this scaffold have been identified as inhibitors of kinases such as DYRK1A, CLK1, and the PI3K/Akt/mTOR signaling pathway.[6][8][9][10] The potent biological activity of these compounds makes them attractive candidates for the development of novel therapeutics.
Experimental Protocols
General Protocol for the One-Pot Synthesis of this compound Derivatives via the Groebke–Blackburn–Bienaymé Reaction
This protocol is a generalized procedure based on established literature for the GBB reaction and should be optimized for specific substrates.[2][4]
Materials:
-
2-Amino-3-bromopyridine
-
Aldehyde (various aliphatic or aromatic aldehydes can be used)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Catalyst (e.g., Sc(OTf)₃, InCl₃, or other suitable Lewis or Brønsted acid)
-
Solvent (e.g., Methanol, Ethanol, or Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a clean, dry round-bottom flask, add 2-amino-3-bromopyridine (1.0 mmol, 1.0 eq).
-
Add the aldehyde (1.0 mmol, 1.0 eq) and the isocyanide (1.0 mmol, 1.0 eq).
-
Dissolve the reactants in a suitable solvent (e.g., 5 mL of Methanol).
-
Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the reaction mixture at room temperature (or heat as required) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Exemplary Yields of Imidazo[1,2-a]pyridine Derivatives via GBB Reaction
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 2-Phenyl-3-(tert-butylamino)imidazo[1,2-a]pyridine | 89 | [2] |
| 2 | 2-Aminopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-(4-Chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine | 85 | [4] |
| 3 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 6-Chloro-2-(furan-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine | 86 | [4] |
Table 2: Biological Activity of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| 4c | CLK1 | 0.7 | - | [6][7] |
| 4c | DYRK1A | 2.6 | - | [6][7] |
| Compound 6 | - | <12 (IC₅₀) | A375, WM115 | [8] |
| IP-5 | - | 45 (IC₅₀) | HCC1937 | [9][11] |
| IP-6 | - | 47.7 (IC₅₀) | HCC1937 | [9][11] |
| 2g | p110α | 0.0018 | - | [10] |
| 12 | p110α | 0.0028 | - | [10] |
Visualizations
Caption: One-pot synthesis workflow for this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 6. oceanomics.eu [oceanomics.eu]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 8-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The 8-bromo-substituted derivative, in particular, serves as a key intermediate for the synthesis of more complex molecules through cross-coupling reactions, making its efficient synthesis a crucial step in the development of novel therapeutics.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[2] This document provides detailed application notes and protocols for the microwave-assisted synthesis of 8-Bromoimidazo[1,2-a]pyridine.
Principle of the Reaction
The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halo carbonyl compound. In this case, this compound is synthesized from 2-amino-3-bromopyridine and chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-3-bromopyridine by chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine ring system. Microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of this transformation.
Data Presentation
The following table summarizes the representative quantitative data for the microwave-assisted synthesis of this compound. The data is based on typical results obtained for similar imidazo[1,2-a]pyridine syntheses under microwave irradiation.
| Parameter | Value |
| Starting Material 1 | 2-Amino-3-bromopyridine |
| Starting Material 2 | Chloroacetaldehyde (50% aq. solution) |
| Solvent | Ethanol |
| Microwave Power | 100-150 W |
| Temperature | 120 °C |
| Reaction Time | 15 minutes |
| Yield | 85-95% (Estimated) |
| Purification Method | Recrystallization or Column Chromatography |
Experimental Protocol
This protocol describes a representative procedure for the microwave-assisted synthesis of this compound.
Materials:
-
2-Amino-3-bromopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 2-amino-3-bromopyridine (1.0 mmol, 173 mg) and a magnetic stir bar.
-
Reagent Addition: Add ethanol (3 mL) to the vial, followed by the dropwise addition of chloroacetaldehyde (50% aqueous solution, 1.2 mmol, 0.14 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes with stirring. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Neutralization and Extraction: Transfer the reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Visualizations
The following diagrams illustrate the reaction scheme and a general experimental workflow for the microwave-assisted synthesis of this compound.
Concluding Remarks
The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional heating methods. The provided protocol is a representative method that can be optimized for specific laboratory conditions and scales. This approach facilitates the timely production of this key intermediate, thereby accelerating research and development in the field of medicinal chemistry.
References
Application Notes and Protocols for Suzuki Coupling with 8-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 8-bromoimidazo[1,2-a]pyridine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The functionalization of this core structure, particularly at the 8-position, is of significant interest for the development of new therapeutic agents. This protocol details a reliable method for the synthesis of 8-arylimidazo[1,2-a]pyridines.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the this compound, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the 8-arylated product and regenerate the palladium(0) catalyst.
Experimental Protocol
This protocol is based on established procedures for the Suzuki coupling of bromo-heterocycles, with specific conditions optimized for the this compound substrate. Two primary methods are presented: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst:
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents) OR
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
-
Base:
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) OR
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
-
Solvents:
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Procedure 1: Conventional Heating
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) mixture via syringe.
-
Heating: Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Procedure 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous, degassed DMF to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 30-60 minutes.
-
Monitoring and Work-up: Follow steps 5-7 from the conventional heating procedure.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids, based on literature precedents.
| Entry | Arylboronic Acid | Product | Catalyst | Base | Solvent | Method | Yield (%) |
| 1 | Phenylboronic acid | 8-Phenylimidazo[1,2-a]pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Conventional | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Conventional | 92 |
| 3 | 3-Tolylboronic acid | 8-(3-Tolyl)imidazo[1,2-a]pyridine | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Microwave | 88 |
| 4 | 4-Chlorophenylboronic acid | 8-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Conventional | 78 |
| 5 | 2-Thienylboronic acid | 8-(Thiophen-2-yl)imidazo[1,2-a]pyridine | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Microwave | 75 |
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Heck Reaction of 8-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Heck reaction mechanism specifically tailored for the vinylation of 8-Bromoimidazo[1,2-a]pyridine. This valuable reaction enables the formation of a carbon-carbon bond, introducing a vinyl group at the 8-position of the imidazo[1,2-a]pyridine scaffold, a core structure found in numerous biologically active compounds. This document includes the reaction mechanism, detailed experimental protocols, and quantitative data to guide researchers in applying this methodology.
Mechanism of the Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis. The reaction of this compound with an alkene, such as an acrylate or styrene, proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2]
The generally accepted mechanism consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[2]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond. This step typically proceeds in a syn manner.[2]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired vinylated product. For the reaction to proceed, the β-hydrogen must be able to adopt a syn-coplanar orientation with the palladium.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is crucial for neutralizing the hydrogen bromide generated in this step.[1]
A potential challenge in the Heck reaction of N-heteroaryl halides is the coordination of the nitrogen atom of the imidazo[1,2-a]pyridine ring to the palladium catalyst, which can potentially inhibit its catalytic activity. The selection of appropriate ligands and reaction conditions is therefore critical to mitigate this effect and achieve high yields.
Visualizing the Heck Reaction Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Heck reaction of this compound.
Caption: Catalytic cycle of the Heck reaction for this compound.
Experimental Protocols
While specific protocols for this compound are not abundantly available in the literature, the following procedures are based on established methods for analogous heteroaryl bromides and can be adapted and optimized.[3] Microwave-assisted synthesis has been shown to be particularly effective for the functionalization of the imidazo[1,2-a]pyridine core.[3]
General Protocol for Microwave-Assisted Heck Vinylation
This protocol is adapted from a procedure for the Heck reaction of 6-bromoimidazo[1,2-a]pyridine derivatives and can serve as a starting point for the 8-bromo isomer.[3]
Materials:
-
This compound derivative
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Propionitrile (PCN) or N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial
-
Magnetic stirrer
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stirrer, add the this compound derivative (1.0 equiv).
-
Add the alkene (1.5–2.0 equiv).
-
Add the palladium(II) acetate catalyst (0.05–0.10 equiv).
-
Add the phosphine ligand, such as tri(o-tolyl)phosphine (0.10–0.20 equiv).
-
Add the base, such as DIPEA or TEA (2.0–3.0 equiv).
-
Add the solvent (e.g., propionitrile or DMF) to achieve a suitable concentration (typically 0.1–0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100–150 °C) for a specified time (e.g., 15–60 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the microwave-assisted Heck reaction.
Caption: General workflow for the microwave-assisted Heck reaction.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Heck reaction of bromo-heterocycles, which can be used as a reference for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 6-Bromo-3-(diethyl phosphono)imidazo[1,2-a]pyridine | Ethyl acrylate | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | DIPEA (2) | PCN | 97 | 24 | 86 | [3] |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (0.5) | L·HBr¹ (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 12 h | 95 | [4] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC² (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 h | 92 | [5] |
| 4 | Bromobenzene | Methyl acrylate | Pd(II) complex³ | - | TEA (1.5) | DMF | 140 | 24 h | 98 | [6] |
| 5 | 4-Bromotoluene | Styrene | Pd(II) complex⁴ | - | K₂CO₃ (2) | DMF | 100 | 12 h | 94 | [7] |
¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide ²NHC = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt ³Pd(II) complex with a P-C-N type ligand ⁴Pd(II) complex with a tetradentate N₂O₂ Schiff base ligand
Conclusion
The Heck reaction is a powerful tool for the functionalization of the 8-position of the imidazo[1,2-a]pyridine core. The provided mechanism, protocols, and data serve as a comprehensive guide for researchers to successfully implement this transformation. Optimization of reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature, is crucial for achieving high yields and purity of the desired 8-vinylimidazo[1,2-a]pyridine derivatives. Microwave-assisted protocols, in particular, offer a rapid and efficient approach for this synthetic transformation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki–Heck reaction [beilstein-journals.org]
- 4. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis of Fluorescent Probes from 8-Bromoimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of fluorescent probes derived from 8-bromoimidazo[1,2-a]pyridine. The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold, such as strong fluorescence and good photostability, make it an excellent platform for developing probes for bioimaging and sensing applications. The bromo-functionalization at the 8-position offers a versatile handle for introducing various functionalities through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of the probes' spectral properties and biological targets.
Application Notes
Imidazo[1,2-a]pyridine derivatives have emerged as powerful tools in chemical biology and drug discovery. Their utility spans from fluorescent imaging of cellular components and analytes to potential therapeutic applications. The strategic modification of the this compound core via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions enables the creation of a diverse library of fluorescent probes with tailored specificities.
Key Applications:
-
Sensing Metal Ions: Probes based on the imidazo[1,2-a]pyridine scaffold have been successfully developed for the selective detection of various metal ions, including Hg²⁺, Fe³⁺, and Zn²⁺.[1][2] The binding of the metal ion to a chelating group attached to the imidazo[1,2-a]pyridine core often results in a significant change in the fluorescence intensity or a shift in the emission wavelength, enabling quantitative detection.
-
Detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): Imidazo[1,2-a]pyridine derivatives have been engineered to respond to reactive species such as hydrogen peroxide (H₂O₂) and nitric oxide (NO).[3][4] These probes are valuable for studying oxidative stress and its role in various signaling pathways and disease states.
-
Bioimaging: The inherent fluorescence of the imidazo[1,2-a]pyridine core makes these compounds excellent candidates for live-cell imaging. Specific derivatives have been shown to accumulate in organelles like mitochondria, allowing for the monitoring of mitochondrial dynamics and health in cancer cells.[1]
-
Studying Signaling Pathways: By functionalizing the imidazo[1,2-a]pyridine scaffold with moieties that interact with specific biomolecules, it is possible to develop probes for monitoring enzyme activity and signaling pathways. For instance, derivatives have been synthesized to act as inhibitors of protein kinases such as DYRK1A and CLK1, and to modulate pathways like PI3K/Akt/mTOR.[5]
Synthetic Strategies
The synthesis of fluorescent probes from this compound primarily relies on palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 8-position of the imidazo[1,2-a]pyridine ring.
Experimental Protocols
1. General Suzuki-Miyaura Coupling Protocol for the Synthesis of 8-Aryl-imidazo[1,2-a]pyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-imidazo[1,2-a]pyridine.
2. General Sonogashira Coupling Protocol for the Synthesis of 8-Alkynyl-imidazo[1,2-a]pyridines
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Triethylamine (Et₃N, 2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the 8-alkynyl-imidazo[1,2-a]pyridine.
3. General Buchwald-Hartwig Amination Protocol for the Synthesis of 8-Amino-imidazo[1,2-a]pyridines
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
In a separate Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the catalyst solution to the substrate mixture.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to obtain the 8-amino-imidazo[1,2-a]pyridine derivative.
Data Presentation
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine-Based Fluorescent Probes
| Probe/Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Application | Reference |
| 2-phenylimidazo[1,2-a]pyridine | ~330 | ~370 | 0.61 | ~40 | Core Fluorophore | [7] |
| 8-(pyren-1-yl)imidazo[1,2-a]pyridine | 345 | 375, 395 | - | 30, 50 | Polarity Sensor | - |
| Imidazo[1,2-a]pyridine-based Zn²⁺ Probe | 380 | 485 | - | 105 | Zn²⁺ Detection | [3] |
| Fused Imidazo[1,2-a]pyridine Fe³⁺/Hg²⁺ Probe | 365 | 450 | - | 85 | Fe³⁺/Hg²⁺ Detection | [2] |
| Imidazo[1,2-a]pyridine-based H₂O₂ Probe | 380 | 500 | - | 120 | H₂O₂ Detection | [8] |
Note: Photophysical properties can vary depending on the solvent and local environment. The data presented is a representative summary.
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway: Nitric Oxide (NO) Detection
Certain imidazo[1,2-a]pyridine derivatives can be designed as "turn-on" fluorescent probes for nitric oxide. The mechanism often involves the reaction of NO with a specific functional group on the probe, leading to a change in the electronic properties of the fluorophore and a subsequent increase in fluorescence emission. This allows for the visualization of NO production in cells, which is a key signaling molecule in various physiological and pathological processes.
Experimental Workflow: Cell Imaging with a Fluorescent Probe
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oceanomics.eu [oceanomics.eu]
- 6. benchchem.com [benchchem.com]
- 7. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Bromoimidazo[1,2-a]pyridine Derivatives in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 8-bromoimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have emerged as promising candidates in the quest for novel anti-cancer therapeutics. The bromine substituent at the 8-position provides a handle for further chemical modifications, allowing for the fine-tuning of their pharmacological profiles.[1] This document provides a comprehensive overview of the application of these derivatives in oncology, detailing their mechanisms of action, experimental evaluation protocols, and a summary of their reported anti-cancer activities.
Mechanism of Action
Derivatives of the imidazo[1,2-a]pyridine core, including the 8-bromo substituted analogs, exert their anti-cancer effects through a variety of mechanisms, often involving the modulation of key cellular signaling pathways that are dysregulated in cancer. These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical kinases involved in tumor growth and proliferation.
Induction of Apoptosis
Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells. This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins such as Bcl-2.[2] The activation of caspase cascades, particularly caspases-3, -7, -8, and -9, is a hallmark of apoptosis induction by these compounds, leading to the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).[3]
Cell Cycle Arrest
The ability to halt the progression of the cell cycle is another key anti-cancer mechanism of these derivatives. Compounds have been observed to cause cell cycle arrest at different phases, most notably the G2/M phase.[4] This is often associated with the upregulation of cell cycle inhibitors like p21 and the tumor suppressor protein p53.[3][4]
Inhibition of Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been found to inhibit several crucial signaling pathways that are constitutively active in many cancers:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway, leading to decreased phosphorylation of Akt and mTOR.[4]
-
STAT3/NF-κB Pathway: These transcription factors play a critical role in inflammation and cancer. Certain derivatives have been shown to suppress the activity of STAT3 and NF-κB, thereby reducing the expression of their downstream target genes involved in inflammation and cell survival.[2][5]
-
Cyclin-Dependent Kinases (CDKs): Some derivatives have been specifically designed as inhibitors of CDKs, such as CDK9, which are key regulators of the cell cycle and transcription.[6]
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer activity of selected imidazo[1,2-a]pyridine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [4] |
| WM115 (Melanoma) | 9.7 - 44.6 | [4] | |
| HeLa (Cervical Cancer) | 9.7 - 44.6 | [4] | |
| MIA | MDA-MB-231 (Breast Cancer) | Significant at ≥ 30 µM | [2] |
| SKOV3 (Ovarian Cancer) | Significant at ≥ 40 µM | [2] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [3][7] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [3][7] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [3][7] |
| Compound 12 | HT-29 (Colon Cancer) | 4.15 | |
| Compound 14 | B16F10 (Melanoma) | 21.75 | |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81 | |
| HT-29 (Colon Cancer) | 10.11 | ||
| LB-1 | HCT116 (Colorectal Cancer) | 0.00922 (9.22 nM) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer properties of this compound derivatives.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the this compound derivatives (e.g., 0-100 µM) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by the compounds.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
This assay is used to determine the effect of the compounds on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content can be used to determine the phase of the cell cycle. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.
Protocol:
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a general workflow for their experimental evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: STAT3 and NF-κB signaling pathways and inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for evaluating the anti-cancer potential of novel derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Bromoimidazo[1,2-a]pyridine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 8-position provides a versatile chemical handle for the synthesis of a diverse array of kinase inhibitors. This functionalization allows for the facile introduction of various substituents through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of potency and selectivity. This document provides an overview of the application of 8-bromoimidazo[1,2-a]pyridine in the synthesis of inhibitors for key kinase targets, along with detailed experimental protocols and data.
Key Applications in Kinase Inhibitor Synthesis
This compound serves as a crucial building block for the development of inhibitors targeting several important kinase families implicated in cancer and other diseases. Notable examples include:
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. This compound derivatives have been successfully employed to generate potent and selective PI3Kα inhibitors.[1][2][3]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase, and its aberrant activation is a driver in various cancers, including non-small cell lung cancer. The imidazo[1,2-a]pyridine core has been utilized to develop novel ALK inhibitors.[4]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors: IGF-1R signaling is crucial for cell growth and survival, and its dysregulation is linked to cancer. This compound has been a key scaffold in the design of potent IGF-1R inhibitors.[5][6][7]
-
Breast Tumor Kinase (Brk/PTK6) Inhibitors: Brk, a non-receptor tyrosine kinase, is overexpressed in a majority of breast tumors. Imidazo[1,2-a]pyridine derivatives have shown promise as inhibitors of this kinase.[8][9][10]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using an this compound core.
Table 1: PI3Kα Inhibitory Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives [1][2]
| Compound | R1 | R2 | PI3Kα IC50 (nM) |
| 15 | 4-Fluorophenyl | Morpholinyl | 230 |
| 16 | 3-Fluorophenyl | Morpholinyl | 310 |
| 18 | 4-Aminophenyl | Morpholinyl | 180 |
| 19 | 4-(Methylsulfonyl)phenyl | Morpholinyl | 160 |
| 35 | 4-((4-Fluorophenyl)sulfonamido)phenyl | Morpholinyl | 150 |
Table 2: ALK2 Inhibitory Activity of 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinolines [4]
| Compound | R | ALK2 IC50 (nM) |
| 11a | 4-Quinolyl | 24 |
| 11b | 4-Pyrazolyl | >1000 |
| 11c | 3-Quinolyl | 48 |
| 11d | 2-Naphthyl | 150 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their synthesis and evaluation.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of imidazo[1,2-a]pyridine inhibitors of insulin-like growth factor-1 receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Functionalization of the C8 Position of Imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anxiolytic, and anti-inflammatory properties. The functionalization of the imidazo[1,2-a]pyridine core is a key strategy in drug discovery for modulating the physicochemical properties and biological activity of these molecules. While the C3 position is the most common site for substitution, functionalization at the C8 position of the pyridine ring offers a valuable vector for structural modification, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. This document provides detailed application notes and experimental protocols for the strategic functionalization of the C8 position of imidazo[1,2-a]pyridine.
Halogenation of the C8 Position: A Gateway to Further Functionalization
Halogenation, particularly bromination, at the C8 position of the imidazo[1,2-a]pyridine ring serves as a crucial initial step for subsequent cross-coupling reactions. The introduction of a halogen atom provides a handle for the installation of a diverse range of functionalities, including aryl, heteroaryl, and amino groups.
Experimental Protocol: C8-Bromination of Imidazo[1,2-a]pyridine
This protocol is a general procedure for the bromination of imidazo[1,2-a]pyridines.
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine substrate (1.0 eq) in dichloromethane or acetonitrile, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-bromoimidazo[1,2-a]pyridine.
Palladium-Catalyzed Cross-Coupling Reactions at the C8 Position
The 8-haloimidazo[1,2-a]pyridine derivatives are versatile intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling for C8-Arylation/Heteroarylation
The Suzuki-Miyaura coupling is a robust method for the introduction of aryl or heteroaryl moieties at the C8 position.
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound substrate
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Stir bar
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating capabilities
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube, add the this compound (1.0 eq), aryl/heteroaryl boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl/heteroaryl-imidazo[1,2-a]pyridine.[1]
Buchwald-Hartwig Amination for C8-Amination
The Buchwald-Hartwig amination allows for the synthesis of C8-amino-substituted imidazo[1,2-a]pyridines, which are important pharmacophores.
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound substrate
-
Amine (primary or secondary, 1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Stir bar
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating capabilities
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.
-
Add the this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-imidazo[1,2-a]pyridine.
Nitration and Subsequent Reduction for C8-Amino Functionalization
An alternative route to C8-aminoimidazo[1,2-a]pyridines involves the nitration of the pyridine ring followed by reduction of the nitro group.
Experimental Protocol: C8-Nitration and Reduction
This two-step protocol provides a method for introducing an amino group at the C8 position.
Step 1: Nitration of Imidazo[1,2-a]pyridine
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Stir bar
-
Magnetic stirrer
-
Crushed ice
-
Aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask containing concentrated sulfuric acid, cool the solution to 0 °C in an ice bath.
-
Slowly add the imidazo[1,2-a]pyridine substrate.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-10 °C for 1-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the 8-nitroimidazo[1,2-a]pyridine.
Step 2: Reduction of 8-Nitroimidazo[1,2-a]pyridine
Materials:
-
8-Nitroimidazo[1,2-a]pyridine
-
Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Round-bottom flask
-
Stir bar
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure (using SnCl₂·2H₂O):
-
To a solution of 8-nitroimidazo[1,2-a]pyridine in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 8-aminoimidazo[1,2-a]pyridine.
Data Presentation
Table 1: C8-Functionalization Reaction Yields
| Entry | Substrate | Reagent(s) | Product | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyridine | NBS, MeCN | This compound | 75 | N/A |
| 2 | 8-Bromo-2-phenylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 8-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 88 | N/A |
| 3 | This compound | Morpholine, Pd₂(dba)₃, Xantphos, NaOt-Bu | 8-Morpholinoimidazo[1,2-a]pyridine | 82 | N/A |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | HNO₃, H₂SO₄ | 8-Nitro-2-phenylimidazo[1,2-a]pyridine | 65 | N/A |
| 5 | 8-Nitro-2-phenylimidazo[1,2-a]pyridine | SnCl₂·2H₂O, EtOH | 8-Amino-2-phenylimidazo[1,2-a]pyridine | 90 | N/A |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Biological Activity of C8-Functionalized Imidazo[1,2-a]pyridines
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| C8-fluoro-imidazo[1,2-a]pyridine derivative | c-Met | Kinase Assay | 3.9 | N/A |
| 8-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridine derivative | c-Met | Kinase Assay | 12.8 | N/A |
| 8-Carboxamido-imidazo[1,2-a]pyridine derivative | PDE10A | Enzyme Assay | 4.5 | N/A |
Mandatory Visualizations
Signaling Pathways
Caption: c-Met Signaling Pathway and Inhibition.[2][3][4][5][6]
Caption: PDE10A Signaling in Neurons and Inhibition.[7][8][9][10][11]
Experimental Workflows
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 7. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Metal-Free Synthesis of Imidazo[1,2-a]pyridine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of imidazo[1,2-a]pyridine analogs, a critical scaffold in medicinal chemistry. The methodologies presented focus on environmentally benign and cost-effective approaches, avoiding the use of heavy metal catalysts.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in drug discovery due to their wide range of biological activities.[1][2] Many clinically used drugs, such as zolpidem, alpidem, and zolimidine, feature this privileged scaffold.[3] Traditional syntheses of these compounds have often relied on metal-catalyzed reactions.[4] However, the demand for greener and more sustainable chemical processes has driven the development of metal-free alternatives. This document outlines several robust metal-free methods for the synthesis of imidazo[1,2-a]pyridine analogs.
Synthetic Strategies
Several metal-free strategies have been developed for the synthesis of imidazo[1,2-a]pyridines. The most common approaches are summarized below and detailed in the subsequent sections:
-
Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds: A classical and efficient method that can be performed under catalyst-free conditions, often accelerated by microwave irradiation.
-
Three-Component Reactions: Versatile one-pot syntheses involving the reaction of 2-aminopyridines, a carbonyl compound (aldehyde or ketone), and a third component such as an isonitrile, alkyne, or thiol.
-
Iodine-Mediated Synthesis: The use of molecular iodine as a mild and effective catalyst for the cyclization reaction, often in aqueous media.
-
Reactions with Alkenes and Alkynes: Catalyst-free approaches that utilize the reaction of 2-aminopyridines with activated multiple bonds, such as those in nitroalkenes and phosphorylated alkynes.
The following diagram illustrates the general synthetic workflows for these metal-free approaches.
Caption: Overview of metal-free synthetic routes to imidazo[1,2-a]pyridines.
Data Presentation
The following tables summarize quantitative data for various metal-free synthetic methods, allowing for easy comparison of reaction conditions and yields.
Table 1: Catalyst-Free Condensation of 2-Aminopyridines with α-Bromoketones
| Entry | 2-Aminopyridine | α-Bromoketone | Conditions | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | Grindstone, 25-30 °C | 3-5 min | 95 | [5] |
| 2 | 2-Amino-5-methylpyridine | 2-Bromo-4'-chloroacetophenone | Grindstone, 25-30 °C | 3-5 min | 98 | [5] |
| 3 | 2-Aminopyridine | 2-Bromoacetophenone | MW, H₂O-IPA | 1 min | 94 | [6][7] |
| 4 | 2-Amino-4-methylpyridine | 2-Bromo-4'-methoxyacetophenone | MW, H₂O-IPA | 1 min | 92 | [6] |
| 5 | 2-Aminopyridine | 2-Bromoacetophenone | Solvent-free, 60 °C | - | High | [8] |
Table 2: Iodine-Catalyzed Synthesis from 2-Aminopyridines and Ketones
| Entry | 2-Aminopyridine | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone | I₂ (30 mol%) | SDS/H₂O | 80 | 12 | 83 | [4] |
| 2 | 2-Aminopyridine | 4'-Methylacetophenone | I₂ (30 mol%) | H₂O | 80 | 24 | 75 | [4] |
| 3 | 2-Amino-5-methylpyridine | Acetophenone | I₂ (30 mol%) | SDS/H₂O | 80 | 12 | 85 | [4] |
| 4 | 2-Aminopyridine | Acetophenone | I₂ (20 mol%) | H₂O | RT | 1 | 96 | [9] |
| 5 | 2-Aminopyridine | 4'-Methoxyacetophenone | I₂ (20 mol%) | H₂O | RT | 1 | 94 | [9] |
Table 3: Three-Component Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Carbonyl | Third Component | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic acid, USI, 60 °C | H₂O | 86 | [3] |
| 2 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | Acetic acid | - | High | [1] |
| 3 | 2-Aminopyridine | Acetophenone | Thiol | Flavin-Iodine | - | High | [1] |
| 4 | 2-Aminopyridine | Acetophenone | Dimedone | I₂ (20 mol%), USI, RT | H₂O | 96 | [9][10] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis via Condensation of 2-Aminopyridine and 2-Bromoacetophenone under Microwave Irradiation
This protocol describes a rapid and efficient catalyst-free synthesis of 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Isopropanol (IPA)
-
Deionized Water
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).
-
Add a mixture of H₂O-IPA (1:1, 4 mL) as the solvent.[6]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 240 W for 60 seconds.[6][7]
-
After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the pure product.
Caption: Workflow for microwave-assisted catalyst-free synthesis.
Protocol 2: Iodine-Catalyzed Synthesis of 2-Arylimidazo[1,2-a]pyridines in Water
This protocol details an environmentally friendly synthesis using molecular iodine as a catalyst in an aqueous medium.
Materials:
-
Substituted 2-aminopyridine
-
Substituted acetophenone
-
Molecular Iodine (I₂)
-
Sodium dodecyl sulfate (SDS) (optional)
-
Deionized Water
Procedure:
-
To a round-bottom flask, add the substituted acetophenone (1.0 mmol), substituted 2-aminopyridine (1.2 mmol), and molecular iodine (30 mol %).[4]
-
Add deionized water (5 mL). For less soluble substrates, sodium dodecyl sulfate (SDS) can be added to create a micellar medium.[4]
-
Stir the reaction mixture at 80 °C for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylimidazo[1,2-a]pyridine.
Protocol 3: Ultrasonic-Assisted Three-Component Synthesis
This protocol describes a one-pot, three-component synthesis of 3-substituted imidazo[1,2-a]pyridines using ultrasound irradiation.
Materials:
-
Substituted 2-aminopyridine
-
Substituted acetophenone
-
Dimedone
-
Molecular Iodine (I₂)
-
Deionized Water
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, dissolve the substituted acetophenone (1.0 mmol) and molecular iodine (20 mol %) in deionized water (4.0 mL).
-
Irradiate the mixture in an ultrasonic bath at room temperature for 30 minutes.[9]
-
To this mixture, add the substituted 2-aminopyridine (1.0 mmol) and dimedone (1.0 mmol).[10]
-
Continue the ultrasound irradiation at room temperature for an additional 30 minutes.[9][10]
-
Monitor the reaction by TLC.
-
After completion, collect the precipitated product by filtration.
-
Wash the solid with cold water and dry to obtain the pure product.
Caption: Workflow for ultrasonic-assisted three-component synthesis.
Conclusion
The metal-free synthetic methods presented here offer significant advantages in terms of environmental impact, cost-effectiveness, and operational simplicity. These protocols provide researchers and drug development professionals with a valuable toolkit for the efficient synthesis of diverse imidazo[1,2-a]pyridine analogs. The choice of a specific method will depend on the desired substitution pattern, available starting materials, and laboratory equipment. Further optimization of these protocols for specific substrates may be beneficial for achieving higher yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 8-Bromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 8-Bromoimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for large-scale production?
A1: The most common and scalable approach for the synthesis of this compound is the condensation reaction between 2-amino-3-bromopyridine and a suitable C2-synthon, typically chloroacetaldehyde or its equivalent. This method is favored for its atom economy and relatively straightforward reaction conditions. Alternative routes, such as those employing α-haloketones, have also been reported and may be suitable for producing substituted analogs.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the potential for a thermal runaway reaction.[1][2][3][4][5] The condensation reaction to form the imidazo[1,2-a]pyridine ring is often exothermic. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[1][2][4] A thorough thermal hazard assessment is crucial before attempting a large-scale synthesis.
Q3: How can the risk of a thermal runaway reaction be mitigated?
A3: To mitigate the risk of thermal runaway, several control measures should be implemented:
-
Controlled Addition of Reagents: A semi-batch process where one reactant is added slowly to the other allows for better temperature control.
-
Efficient Cooling: The reactor must have an efficient cooling system to remove the heat generated during the reaction.
-
Monitoring and Emergency Planning: Continuous monitoring of the reaction temperature and pressure is essential. An emergency plan, including a quenching procedure, should be in place.
-
Calorimetric Studies: Performing reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) can help determine the reaction's thermal profile and onset temperature for decomposition.[1]
Q4: What are the typical impurities and by-products encountered in the large-scale synthesis?
A4: Common impurities can include unreacted starting materials (2-amino-3-bromopyridine), polymeric materials, and isomers if the starting pyridine is not regiochemically pure. Side reactions, such as the self-condensation of chloroacetaldehyde, can also lead to by-products. The formation of colored impurities is also a common issue, which can complicate the purification process.
Q5: What are the recommended purification methods for large-scale production?
A5: For large-scale purification, crystallization is generally the most cost-effective and efficient method.[6] The choice of solvent system is critical and needs to be optimized to ensure high purity and yield. Column chromatography, while useful at the lab scale, is often not economically viable for large quantities.[7] Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, is a common approach.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - By-product formation.[8] | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can also lead to more by-products. - Ensure the purity of 2-amino-3-bromopyridine and chloroacetaldehyde. - Investigate and optimize reaction conditions (e.g., solvent, base) to minimize side reactions. |
| Product is Dark/Discolored | - Formation of colored polymeric by-products. - Reaction temperature too high. - Presence of oxygen. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature. - Treat the crude product with activated carbon during workup or before crystallization. - Optimize the crystallization procedure to exclude colored impurities. |
| Difficulty in Crystallization | - Presence of impurities that inhibit crystal formation. - Inappropriate solvent system. - Product is an oil. | - Purify the crude product by a preliminary method (e.g., a short silica plug filtration) to remove major impurities. - Screen a variety of solvent systems for crystallization. Anti-solvent addition can be effective. - If the product oils out, try seeding with a small crystal of pure product or cooling the solution more slowly. |
| Inconsistent Results Between Batches | - Variation in the quality of starting materials. - Inconsistent control of reaction parameters (temperature, addition rate). - Moisture in the reaction. | - Establish strict quality control specifications for all raw materials. - Implement and adhere to a detailed Standard Operating Procedure (SOP) for the synthesis. - Ensure all solvents and reagents are anhydrous if the reaction is sensitive to moisture. |
Experimental Protocols
General Protocol for the Large-Scale Synthesis of this compound
This protocol is a general guideline and must be adapted and optimized for specific equipment and safety considerations.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.
-
Heating/cooling circulator.
-
Inert atmosphere (Nitrogen or Argon).
-
2-amino-3-bromopyridine.
-
Chloroacetaldehyde (typically a 40-50% aqueous solution).
-
Sodium bicarbonate (NaHCO₃).
-
Ethyl acetate.
-
Hexane.
-
Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Reaction Setup:
-
Set up the reactor for an inert atmosphere operation.
-
Charge the reactor with 2-amino-3-bromopyridine and a suitable solvent (e.g., water or ethanol).
-
Begin stirring and inert gas purge.
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 50-60 °C).
-
Slowly add the chloroacetaldehyde solution via the addition funnel over a period of 2-4 hours, carefully monitoring the internal temperature.
-
After the addition is complete, maintain the reaction mixture at the set temperature for an additional 4-6 hours, or until reaction completion is confirmed by HPLC or TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from an optimized solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Synthesis.
References
- 1. wjarr.com [wjarr.com]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. icheme.org [icheme.org]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Purification of 8-Bromoimidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-bromoimidazo[1,2-a]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives via column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: The this compound derivative is not moving from the origin on the TLC plate, even with a highly polar eluent.
-
Possible Cause: The compound may be excessively polar or exist in a salt form, causing strong adsorption to the silica gel.
-
Solution:
-
Neutralization: If the compound was synthesized under acidic conditions, consider a basic work-up (e.g., washing with a saturated solution of sodium bicarbonate) before chromatography to ensure it is in its neutral form.
-
Eluent Modification: Increase the polarity of the mobile phase. If a hexane/ethyl acetate system is being used, consider adding a small percentage of methanol. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve mobility.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may be more suitable for highly polar or basic compounds.
-
Issue 2: Poor separation between the desired product and an impurity.
-
Possible Cause 1: Similar Polarity: The polarity of the this compound derivative and an impurity, such as a regioisomer or a closely related byproduct, are very similar.
-
Solution:
-
Solvent System Optimization: Meticulously optimize the solvent system using TLC. Test a variety of solvent mixtures with different polarities (e.g., dichloromethane/methanol, toluene/ethyl acetate) to maximize the difference in Rf values between your product and the impurity.
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances separation efficiency.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with close Rf values.
-
-
Possible Cause 2: Presence of Schiff Base Impurity: In syntheses utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction, a common side product is the Schiff base intermediate.[1]
-
Solution: The Schiff base is typically less polar than the final amino-substituted imidazo[1,2-a]pyridine product. A carefully optimized gradient elution on silica gel should allow for the separation of the less polar Schiff base from the more polar desired product.
Issue 3: The product appears to be degrading on the silica gel column.
-
Possible Cause: Some imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Deactivated Silica: Use deactivated silica gel. This can be prepared by mixing silica gel with a small percentage of water or by pre-treating the column with a solvent mixture containing a small amount of a basic modifier like triethylamine.
-
Alumina Chromatography: Switch to neutral or basic alumina as the stationary phase.
-
Rapid Purification: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase. Flash chromatography is recommended over gravity chromatography.
-
Recrystallization Troubleshooting
Issue 1: The this compound derivative "oils out" instead of forming crystals.
-
Possible Cause 1: Supersaturation: The solution is too concentrated, or the cooling process is too rapid.
-
Solution:
-
Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.
-
Allow the solution to cool more slowly. Insulating the flask can help to slow down the rate of cooling.
-
-
Possible Cause 2: Insoluble Impurities: The presence of impurities can sometimes inhibit crystal formation.
-
Solution:
-
Try to remove insoluble impurities by hot filtration before allowing the solution to cool.
-
If the compound has "oiled out," try to redissolve it in a minimal amount of a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly.
-
Issue 2: No crystals form even after the solution has cooled.
-
Possible Cause: Insufficient Saturation or Lack of Nucleation: The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask at the surface of the liquid with a glass rod.
-
Seeding: Add a seed crystal of the pure compound, if available.
-
Concentration: Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility.
-
Issue 3: The purity of the compound does not significantly improve after recrystallization.
-
Possible Cause: Inappropriate Solvent Choice or Co-crystallization of Impurities: The chosen solvent may dissolve the impurities as well as the product, or the impurities may have a similar crystal lattice structure, leading to co-crystallization.
-
Solution:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures. Experiment with different solvents or solvent pairs. Common solvents for the recrystallization of imidazo[1,2-a]pyridine derivatives include ethanol, methanol, and mixtures like hexane/ethyl acetate.
-
Second Purification Method: If recrystallization alone is insufficient, consider a preliminary purification step, such as column chromatography, to remove the majority of impurities before a final recrystallization step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently employed purification techniques are column chromatography on silica gel and recrystallization. Column chromatography is effective for separating the desired product from starting materials and byproducts, while recrystallization is excellent for obtaining highly pure crystalline solids.
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from any impurities. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Q3: My this compound derivative has very low solubility. How can I purify it?
A3: For compounds with low solubility, purification can be challenging. For column chromatography, you may need to dissolve the crude product in a stronger, more polar solvent (like DMF or DMSO) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column. For recrystallization, high-boiling point solvents in which the compound shows sufficient solubility at elevated temperatures may be necessary.
Q4: Are there any stability concerns when purifying this compound derivatives?
A4: Some imidazo[1,2-a]pyridine derivatives can be sensitive to acidic conditions. Since standard silica gel is slightly acidic, prolonged exposure can sometimes lead to degradation. If you suspect your compound is unstable, consider using deactivated silica gel, alumina, or minimizing the time the compound spends on the column.
Q5: What are some common impurities I might encounter?
A5: Common impurities can include unreacted starting materials (e.g., the corresponding 2-aminopyridine), regioisomers if the aminopyridine is unsymmetrically substituted, and byproducts from the specific reaction used. For instance, in the Groebke-Blackburn-Bienaymé reaction, an uncyclized Schiff base intermediate can be a significant impurity.[1]
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Stationary Phase | Eluent System | Observed Rf | Reference |
| 3-Aminoimidazo[1,2-a]pyridines | Silica Gel | Hexane/Ethyl Acetate (gradient) | ~0.3-0.5 | Generic |
| 2-Arylimidazo[1,2-a]pyridines | Silica Gel | Dichloromethane/Methanol (gradient) | ~0.4-0.6 | Generic |
| Halogenated Imidazo[1,2-a]pyridines | Silica Gel | Toluene/Ethyl Acetate (gradient) | ~0.3-0.5 | Generic |
Table 2: Common Solvents for Recrystallization of Imidazo[1,2-a]pyridine Derivatives
| Solvent/Solvent System | Compound Characteristics |
| Ethanol | Good general solvent for moderately polar compounds. |
| Methanol | Suitable for more polar derivatives. |
| Ethyl Acetate/Hexane | A good solvent pair for adjusting polarity. The compound should be soluble in ethyl acetate and insoluble in hexane. |
| Dichloromethane/Hexane | Another useful solvent pair for compounds of intermediate polarity. |
| Acetonitrile | Can be effective for compounds that are difficult to crystallize from other solvents. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude reaction mixture. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packing is uniform and free of air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent in which it is highly soluble. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Logical Relationships and Workflows
Caption: A general workflow for the purification of this compound derivatives.
Signaling Pathways
References
Technical Support Center: Optimizing Suzuki Reactions of 8-Bromoimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki reactions of 8-bromoimidazo[1,2-a]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Yield
| Possible Cause | Solution |
| Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has degraded. | - Use a fresh batch of palladium catalyst. For Pd(II) sources like Pd(OAc)₂, ensure conditions are suitable for in situ reduction to Pd(0).[1] - Consider using more robust and air-stable precatalysts, such as Buchwald's G3 or G4 palladacycles, which are designed for clean and efficient generation of the active catalyst. - Test the catalyst on a known, reliable Suzuki reaction (e.g., bromobenzene with phenylboronic acid) to confirm its activity. |
| Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1][2][3] | - Ligand Selection: Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and reduce coordination with the heterocycle.[1] - Slow Addition: Add the this compound to the reaction mixture slowly using a syringe pump. This maintains a low concentration of the heterocycle, minimizing its inhibitory effect.[1] - Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the deactivated catalyst. |
| Poor Reagent Quality: The boronic acid may have decomposed through protodeboronation or formation of unreactive boroxines. | - Use fresh, high-purity boronic acid. Check the purity by NMR before use. - To enhance stability, consider using boronic esters such as pinacol (BPin) or MIDA esters.[4] |
| Inadequate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for this specific substrate. | - Base: Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can be less detrimental than strong hydroxide bases.[4][5] - Solvent: Ensure the use of dry, degassed solvents. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in the dissolution of the base.[1][4] - Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Optimization may be required (e.g., 80-110 °C). |
Problem 2: Significant Formation of Side Products
| Side Product | Possible Cause & Mitigation |
| Homocoupling of Boronic Acid: Formation of a biaryl product from the coupling of two boronic acid molecules. | - Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II)-mediated homocoupling.[1] - Mitigation: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.[1] |
| Protodeboronation: The boronic acid is converted back to the corresponding arene. | - Cause: This undesired cleavage of the C-B bond is often facilitated by water or other protic sources in the reaction mixture, especially with electron-deficient heteroaryl boronic acids.[1] - Mitigation: Use anhydrous solvents and consider running the reaction under strictly anhydrous conditions if possible. Employing more stable boronic esters (e.g., MIDA boronates) can also prevent this side reaction.[4] |
| Dehalogenation: The this compound is reduced to the parent imidazo[1,2-a]pyridine. | - Cause: After oxidative addition, the palladium complex may react with a hydrogen source in the mixture (e.g., solvent, base, or water) to form a palladium-hydride species, which then undergoes reductive elimination. - Mitigation: Ensure the use of high-purity, anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki reaction of this compound?
A1: A common starting point for catalyst loading in Suzuki reactions of heteroaryl bromides is between 1-5 mol% of the palladium source. For the coupling of various bromoimidazo[1,2-a]pyridines, a catalyst loading of 1 mol% of Pd(PPh₃)₄ has been successfully used to achieve moderate to high yields.[6] However, due to the potential for catalyst inhibition by the nitrogen-containing heterocycle, a slightly higher loading (e.g., 2-3 mol%) might be necessary for some substrates.
Q2: How does catalyst loading affect the yield and purity of the product?
A2: Generally, increasing the catalyst loading can lead to higher reaction rates and yields, especially for challenging substrates. However, excessively high catalyst loadings can sometimes lead to the formation of palladium black and an increase in side products. It is often a balance between achieving a good yield in a reasonable time and minimizing cost and downstream purification challenges. For some systems, increasing the catalyst loading beyond a certain point (e.g., 1 mol%) may not significantly improve the yield and can even have a detrimental effect.
Q3: Which palladium catalyst/ligand system is recommended for coupling with this compound?
A3: Due to the presence of nitrogen atoms which can poison the catalyst, systems with bulky, electron-rich phosphine ligands are highly recommended. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results.[6] Consider using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos or XPhos. Alternatively, using pre-formed, air-stable precatalysts like XPhos Pd G3 or G4 can offer enhanced activity and reproducibility.[7]
Q4: Is microwave irradiation a viable option for this reaction?
A4: Yes, microwave-assisted Suzuki couplings are often very effective for heterocyclic compounds. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of byproducts that can occur under prolonged heating.[6][8] A study on various bromoimidazo[1,2-a]pyridines utilized microwave irradiation at 130 °C for 40 minutes with 1 mol% Pd(PPh₃)₄.[6]
Q5: How critical is the choice of base and solvent for this reaction?
A5: The choice of base and solvent is crucial. The base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, with Cs₂CO₃ often being effective for more challenging couplings.[6] The solvent system needs to facilitate the dissolution of both the organic and inorganic reagents. A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is frequently employed. The ratio of the organic solvent to water should be optimized for your specific substrates.[9][10]
Data Presentation
The following tables summarize the effect of catalyst loading on the Suzuki-Miyaura coupling of related bromo-N-heterocyclic compounds, providing a reference for optimizing the reaction of this compound.
Table 1: Effect of Catalyst Loading on the Suzuki Coupling of 1-bromo-4-(chloromethyl)benzene with Phenylboronic Acid
Reaction Conditions: 1-bromo-4-(chloromethyl)benzene (0.30 mmol), phenylboronic acid (0.33 mmol), Cs₂CO₃ (2 equiv.), PCy₃·HBF₄ (0.4 mol %), toluene/water (1 mL/0.1 mL), 80 °C, 2 h.
| Entry | Pd(OAc)₂ (mol %) | Yield (%) |
| 1 | 1 | >99 |
| 2 | 0.5 | >99 |
| 3 | 0.2 | >99 |
| 4 | 0.1 | 82 |
Data adapted from a study on a related brominated substrate to illustrate the general trend of catalyst loading effects.[11]
Table 2: Catalyst System Performance in the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Phenylboronic Acid
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 equiv), Phenylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), 1,4-Dioxane/H₂O (4:1), 85-95 °C, 18 h.
| Catalyst System | Catalyst Loading (mol %) | Yield (%) |
| Pd(PPh₃)₄ | 5 | 85 |
| Pd(dppf)Cl₂ | 5 | 75 |
| Pd(OAc)₂/SPhos | 2/4 | 92 |
This data on a substituted bromopyridine highlights the effectiveness of different catalyst systems.[10]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of this compound
This protocol is based on a reported procedure for the Suzuki coupling of various bromoimidazo[1,2-a]pyridines.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (1 mol%)
-
Cs₂CO₃ (2.0 equivalents)
-
DMF (N,N-Dimethylformamide), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (e.g., 1.0 mmol, 197 mg), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).
-
Add degassed DMF (e.g., 5 mL) to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 40 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-imidazo[1,2-a]pyridine.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in the Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
avoiding common byproducts in 8-Bromoimidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromoimidazo[1,2-a]pyridine. Our aim is to help you navigate common challenges and minimize the formation of byproducts, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core involve the cyclization of a 2-aminopyridine derivative. For this compound, the typical starting material is 2-amino-3-bromopyridine, which is then reacted with an α-haloketone or a related two-carbon synthon. Variations of this synthesis include one-pot reactions where the α-haloketone is generated in situ, as well as copper-catalyzed and microwave-assisted protocols to improve reaction efficiency and yield.[1][2][3][4]
Q2: What is the most common and difficult-to-separate byproduct in the synthesis of this compound?
A2: A significant byproduct that is often encountered is a di-brominated starting material, specifically 2-amino-3,5-dibromopyridine.[5][6] This byproduct arises from over-bromination of the initial 2-aminopyridine starting material if the synthesis of 2-amino-3-bromopyridine is not carefully controlled. Its structural similarity to the desired starting material can lead to its participation in the cyclization reaction, resulting in an undesired di-brominated imidazo[1,2-a]pyridine, which can be challenging to separate from the final product.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[1][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The choice of eluent for TLC will depend on the polarity of your specific reactants and product, but mixtures of ethyl acetate and petroleum ether or hexanes are commonly used.[1][7]
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying this compound are column chromatography and recrystallization.[1][2][7] Column chromatography using silica gel is effective for separating the product from byproducts and unreacted starting materials.[1][7] Recrystallization from a suitable solvent system, such as aqueous ethanol, can be employed to obtain a highly pure solid product.[2] Additionally, if pyridine was used as a solvent or base, washing the crude product with a dilute acid solution (e.g., 1M HCl) or a copper(II) sulfate solution can help remove residual pyridine.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Increase reaction time or temperature, monitoring closely with TLC.[7] - Ensure the purity of starting materials, especially the 2-amino-3-bromopyridine. |
| Steric hindrance from substituents. | - For sterically hindered substrates, consider using a more active catalyst or higher reaction temperatures.[3] | |
| Suboptimal reaction conditions. | - Optimize the solvent, base, and catalyst system. Protic solvents of medium polarity can sometimes facilitate product precipitation. | |
| Presence of a Major Impurity with a Similar Rf to the Product | Formation of 2-amino-3,5-dibromopyridine as a byproduct.[5][6] | - Carefully control the stoichiometry of the brominating agent during the synthesis of 2-amino-3-bromopyridine.[6] - Purify the 2-amino-3-bromopyridine starting material thoroughly before the cyclization step. |
| Incomplete cyclization leading to intermediate species. | - Ensure the reaction goes to completion by monitoring with TLC. - Consider a stronger base or higher temperature to facilitate the final cyclization step. | |
| Formation of Tarry, Intractable Material | High reaction temperatures or prolonged reaction times leading to decomposition. | - Lower the reaction temperature and monitor the reaction more frequently. - Consider a microwave-assisted protocol which often allows for shorter reaction times.[2][7] |
| Use of a strong, non-nucleophilic base that may promote polymerization. | - Switch to a milder base such as sodium bicarbonate or triethylamine.[10] | |
| Difficulty in Removing Pyridine (if used as solvent/base) | Pyridine's high boiling point and basicity. | - Perform an acidic wash with dilute HCl to form the water-soluble pyridinium salt.[8][9] - Use a wash with aqueous copper(II) sulfate solution to complex with the pyridine.[8] - Co-evaporate with a solvent like toluene to form a lower-boiling azeotrope.[8] |
Experimental Protocols
Synthesis of this compound from 2-amino-3-bromopyridine and α-bromoacetaldehyde
This protocol is a general representation and may require optimization based on specific laboratory conditions and substrate reactivity.
Materials:
-
2-amino-3-bromopyridine
-
α-bromoacetaldehyde diethyl acetal
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis of Acetal: To a round-bottom flask, add α-bromoacetaldehyde diethyl acetal and a dilute solution of hydrochloric acid. Stir the mixture at room temperature to hydrolyze the acetal to the free aldehyde. The reaction progress can be monitored by TLC.
-
Reaction Setup: In a separate flask, dissolve 2-amino-3-bromopyridine (1 equivalent) in ethanol.
-
Cyclization: Add the freshly prepared α-bromoacetaldehyde solution to the 2-amino-3-bromopyridine solution. Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. heteroletters.org [heteroletters.org]
- 6. ijssst.info [ijssst.info]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
troubleshooting low yields in imidazo[1,2-a]pyridine cyclization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in imidazo[1,2-a]pyridine cyclization reactions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low product yields and offers systematic solutions.
Q1: I am observing a very low or no yield of my desired imidazo[1,2-a]pyridine product. Where should I start troubleshooting?
A1: Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors. A logical troubleshooting workflow can help identify the root cause. Start by verifying the quality of your starting materials and then systematically evaluate the reaction conditions.
Q2: My reaction yield is inconsistent. Could the substituents on my starting materials be the issue?
A2: Yes, the electronic properties of the substituents on both the 2-aminopyridine and the carbonyl compound can significantly impact the reaction yield.
-
2-Aminopyridine Substituents: Electron-donating groups (EDGs) on the pyridine ring generally increase the nucleophilicity of the ring nitrogen, facilitating the initial cyclization and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity and hinder the reaction.
-
Carbonyl Compound Substituents: The nature of the group alpha to the carbonyl can also affect the reaction. For instance, in the widely used reaction with α-haloketones, the reactivity of the halide is crucial.
| Substituent Position | Electronic Effect | Expected Impact on Yield |
| 2-aminopyridine | Electron-donating (e.g., -CH₃, -OCH₃) | Increase |
| 2-aminopyridine | Electron-withdrawing (e.g., -NO₂, -Cl) | Decrease |
| α-haloketone | More reactive halide (I > Br > Cl) | Increase |
A study on a copper(I)-catalyzed synthesis from aminopyridines and nitroolefins showed that electron-rich substrates generally provide better yields than electron-deficient ones.[1]
Q3: I suspect my reaction conditions are not optimal. What are the key parameters to investigate?
A3: The choice of catalyst, solvent, temperature, and reaction time are all critical for a successful imidazo[1,2-a]pyridine synthesis. Optimization of these parameters is often necessary.
For example, in a copper-catalyzed one-pot synthesis, CuBr was identified as the most effective catalyst, DMF as the best solvent, and 80°C as the ideal temperature, achieving yields up to 90%.[1] In another instance, a palladium-catalyzed reaction showed a significant yield improvement from <10% with CuCl₂ to 80% with PdCl₂.[2]
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr | DMF | 80 | up to 90 | [1] |
| PdCl₂ | Toluene | 80 | 80 | [2] |
| FeCl₃ | Not specified | Not specified | Superior to other Lewis acids | [3] |
| I₂ (5 mol%) | Ethanol | Room Temp | Excellent | [4] |
| None (Microwave) | H₂O-IPA | Not specified | Excellent | [5] |
Frequently Asked Questions (FAQs)
Q4: Are there metal-free alternatives for synthesizing imidazo[1,2-a]pyridines to avoid potential metal contamination in my product?
A4: Yes, several metal-free synthetic routes have been developed. These methods are particularly valuable in pharmaceutical development where metal contamination is a concern. Some effective metal-free approaches include:
-
Iodine-catalyzed reactions: Molecular iodine can effectively catalyze the cyclization under mild conditions.[4][6]
-
Microwave-assisted synthesis: Microwave irradiation in green solvents like water-isopropanol can provide excellent yields without a catalyst.[5]
-
Solvent-free reactions: Simply heating a mixture of a 2-aminopyridine and an α-haloketone at a moderate temperature (e.g., 60°C) can proceed efficiently without a catalyst or solvent.[3]
-
Base-promoted cycloisomerization: Using a base like NaOH in water can lead to quantitative yields in minutes at ambient temperature.[7]
Q5: I am performing a multi-component reaction (MCR) to synthesize a 3-amino-imidazo[1,2-a]pyridine derivative and the yield is low. What should I consider?
A5: Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, are powerful for building molecular complexity quickly.[8] For low yields in these reactions, consider the following:
-
Catalyst Choice: While some MCRs are catalyst-free, others benefit from a catalyst. For instance, NH₄Cl has been used as a green catalyst in some instances.[8]
-
Reaction Energetics: Microwave assistance can dramatically reduce reaction times and improve yields. For example, a reaction that took 8 hours at 60°C with conventional heating was completed in 30 minutes with a higher yield using microwave irradiation.[8]
-
Purity of Isocyanide: Isocyanides can be unstable and their purity is critical for the success of the reaction. Ensure you are using a high-quality, recently purchased, or freshly distilled isocyanide.
Q6: What is a general experimental protocol for a common imidazo[1,2-a]pyridine synthesis?
A6: The following is a representative protocol for a catalyst-free synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone.
Experimental Protocol: Catalyst-Free Synthesis of 2-phenylimidazo[1,2-a]pyridine [3]
-
Reactant Preparation: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).
-
Reaction Execution: Heat the mixture at 60°C. The reaction is performed without a solvent or catalyst.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed during the reaction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Technical Support Center: Prevention of Palladium Black Formation in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of palladium black formation in cross-coupling reactions. The information is presented in a practical question-and-answer format to help you resolve specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it detrimental to my cross-coupling reaction?
A1: Palladium black is a finely divided, amorphous form of palladium metal that precipitates from the reaction mixture.[1] Its formation signifies the decomposition of the active, homogeneous Pd(0) catalyst into an inactive, heterogeneous state.[2][3] This decomposition leads to a decrease in the concentration of the active catalytic species in the solution, resulting in lower reaction rates, incomplete conversion of starting materials, and ultimately, reduced product yield.[1][2]
Q2: What are the primary causes of palladium black formation?
A2: The formation of palladium black is typically a result of catalyst instability and can be triggered by several factors:
-
Presence of Oxygen: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species, particularly at elevated temperatures. This oxidation can lead to the aggregation and precipitation of palladium black.[2][4] Rigorous exclusion of oxygen is therefore critical.
-
Ligand Dissociation/Degradation: Ancillary ligands, such as phosphines, play a crucial role in stabilizing the Pd(0) center. If the ligand dissociates from the metal or degrades (e.g., phosphine oxidation), the unprotected palladium atoms can agglomerate.[4]
-
High Reaction Temperatures: Excessive heat can accelerate catalyst decomposition and promote the agglomeration of palladium particles.[2]
-
Inadequate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excessive amount of ligand can sometimes inhibit the reaction.[2]
-
Impurities: Certain impurities in reagents or solvents can act as catalyst poisons, leading to deactivation and precipitation.[5]
-
Solvent Effects: The choice of solvent can influence catalyst stability. Highly polar aprotic solvents like DMF can sometimes help stabilize the catalytic species, but solvent effects can be complex and reaction-dependent.[2][6]
Q3: How can I visually identify palladium black formation?
A3: The most common sign is the appearance of a black or dark brown precipitate in the reaction mixture.[2][5] In some cases, a metallic film or "palladium mirror" may form on the walls of the reaction vessel.[7] This is often accompanied by a stall or significant slowdown in the reaction rate.
Q4: Are N-heterocyclic carbene (NHC) ligands more effective than phosphine ligands at preventing palladium black formation?
A4: Yes, N-heterocyclic carbene (NHC) ligands are generally considered to be more effective than phosphine ligands in stabilizing palladium catalysts.[8][9] The strong σ-donating ability of NHCs forms a very stable bond with the palladium center, which helps to prevent ligand dissociation and subsequent catalyst agglomeration, even at high temperatures and low ligand-to-palladium ratios.[10] This increased stability often translates to higher catalyst turnover numbers and longer catalyst lifetimes.
Troubleshooting Guides
Guide 1: My reaction has turned black and stalled.
This is a classic indication of palladium black formation. The following decision tree can help you diagnose the potential cause and find a solution.
Caption: Troubleshooting workflow for palladium black formation.
Guide 2: Optimizing Reaction Parameters to Prevent Catalyst Decomposition
Proactively optimizing your reaction conditions can significantly reduce the risk of palladium black formation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution.[2] | The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to inactive Pd(II) and subsequent precipitation.[4] |
| Solvents & Reagents | Use high-purity, anhydrous, and thoroughly degassed solvents and liquid reagents.[5] | Impurities can poison the catalyst, and dissolved oxygen can lead to its decomposition. |
| Temperature | Operate at the lowest effective temperature. If high temperatures are necessary, consider a more stable catalyst system.[2] | High temperatures accelerate catalyst decomposition and agglomeration. |
| Ligand Selection | For challenging reactions, consider sterically hindered, electron-rich phosphines or, for maximum stability, N-heterocyclic carbene (NHC) ligands.[10][11] | Robust ligands form stable complexes with palladium, preventing dissociation and aggregation. |
| Palladium Source | Use well-defined Pd(0) precatalysts (e.g., Pd₂(dba)₃) or modern palladacycle precatalysts (e.g., Buchwald G3/G4) for clean and efficient generation of the active species.[12] | Some Pd(II) sources can undergo incomplete reduction, and some Pd(0) sources can degrade upon storage.[12][13] |
| Base | The choice of base can influence catalyst stability. Screen different bases (e.g., carbonates, phosphates, organic amines) to find the optimal one for your specific reaction.[14] | The base can affect the ionic strength and overall environment of the reaction, which can impact catalyst lifetime. |
| Additives | In some cases, additives like quaternary ammonium salts can help stabilize the catalyst.[5] | These additives can act as phase-transfer agents or stabilizing agents for the palladium nanoparticles. |
Data Presentation
Table 1: Effect of Base on Yield in a Heck-Type Reaction
The choice of base can significantly impact the outcome of a cross-coupling reaction, including the stability of the catalyst. The following table summarizes the results of a Heck-type arylation of eugenol with phenylboronic acid, demonstrating the influence of different bases on product yield.
| Entry | Catalyst | Base | Temperature (°C) | Time (h) | Eugenol Conversion (%) | Yield (%) |
| 1 | Pd(OAc)₂ | KOH | 50 | 3 | 0 | 0 |
| 2 | Pd(OAc)₂ | Na₂CO₃ | 50 | 3 | 0 | 0 |
| 3 | Pd(OAc)₂ | K₂CO₃ | 50 | 3 | 0 | 0 |
| 4 | Pd(OAc)₂ | - | 100 | 3 | 81 | 51 |
| Reaction conditions: eugenol (1 mmol), phenylboronic acid (1.5 mmol), base (2 mmol), [Pd] (1 x 10⁻⁵ mol), DMF (5 cm³). Data extracted from[15]. |
Table 2: Comparison of Ligand Performance in Suzuki-Miyaura Coupling
The ligand plays a critical role in stabilizing the palladium catalyst. This table illustrates the effect of different phosphine ligands on the yield of a Suzuki-Miyaura coupling reaction.
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 75 |
| 2 | P(o-tol)₃ | 85 |
| 3 | P(t-Bu)₃ | 92 |
| 4 | XPhos | 98 |
| 5 | SPhos | 97 |
| Illustrative data based on general trends reported in the literature. Actual yields are substrate and condition dependent. |
Experimental Protocols
Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved gases from solvents.[6]
Materials:
-
Schlenk flask or a heavy-walled sealed tube
-
Solvent to be degassed
-
Liquid nitrogen
-
High-vacuum line
Procedure:
-
Add the solvent to the Schlenk flask, filling it no more than half full.
-
Attach the flask to the vacuum line.
-
Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Once frozen, open the flask to the vacuum and pump for 3-5 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat steps 3-6 for a total of three cycles.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The degassed solvent is now ready for use.
Protocol 2: Setting up an Inert Atmosphere for a Cross-Coupling Reaction
Maintaining an oxygen-free environment is crucial for preventing catalyst decomposition.[2]
Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.)
-
Magnetic stir bar
-
Septa
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line or a manifold with vacuum and inert gas lines
Procedure:
-
Assemble the oven-dried glassware while it is still hot and immediately place it under a positive pressure of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add all solid reagents (e.g., aryl halide, boronic acid, base, and palladium catalyst/ligand) to the reaction flask under a positive flow of inert gas.
-
Seal the flask with a septum.
-
If using a Schlenk line, evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvents and any liquid reagents via syringe through the septum.
-
If heating the reaction, attach a condenser and maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler.
Visualizations
Caption: Factors leading to palladium black formation.
Caption: Key strategies to prevent palladium black formation.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H 2 O 2 - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03706A [pubs.rsc.org]
- 13. Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
dealing with starting material impurities in 8-Bromoimidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to starting material impurities in the synthesis of 8-Bromoimidazo[1,2-a]pyridine.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a common issue that can often be traced back to the quality of the starting materials or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Purity of 2-Amino-3-bromopyridine: The presence of impurities, particularly 2-amino-3,5-dibromopyridine, can consume reagents and lead to the formation of side products, thus lowering the yield of the desired product. | 1. Assess Starting Material Purity: Analyze the 2-amino-3-bromopyridine starting material by HPLC to quantify the level of 2-amino-3,5-dibromopyridine and other impurities. 2. Purify Starting Material: If the impurity level is high, consider purifying the 2-amino-3-bromopyridine via recrystallization or column chromatography. |
| Suboptimal Reaction Conditions: Reaction temperature, time, and solvent can significantly impact the reaction rate and yield. | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to see if it improves the reaction rate without degrading the product. 2. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.[1] 3. Solvent Choice: While ethanol or DMF are common solvents, exploring other options like n-butanol could be beneficial.[2] |
| Inefficient Reagent: The quality and reactivity of the second reactant, typically a bromoacetaldehyde equivalent, is crucial. | 1. Use Fresh Reagent: Ensure the bromoacetaldehyde or its precursor is not degraded. 2. Consider In Situ Generation: Some protocols generate the reactive aldehyde species in situ, which can improve yields. |
Issue 2: Presence of an Unexpected Side Product
The appearance of an unknown spot on a TLC plate or an unexpected peak in an LC-MS analysis often points to a side reaction involving an impurity in the starting material.
Primary Suspect: 6,8-Dibromoimidazo[1,2-a]pyridine
A common impurity in the 2-amino-3-bromopyridine starting material is 2-amino-3,5-dibromopyridine, which arises from over-bromination during its synthesis.[3][4][5] This impurity can react in a similar fashion to the desired starting material to produce 6,8-Dibromoimidazo[1,2-a]pyridine.
Analytical Confirmation:
| Analytical Technique | Expected Observations for 6,8-Dibromoimidazo[1,2-a]pyridine |
| LC-MS: | A peak with a mass corresponding to C₇H₄Br₂N₂ (m/z = 274.88). |
| ¹H NMR: | The proton signals will differ from the desired this compound. Specifically, the proton at the C6 position will be absent. |
| ¹³C NMR: | The carbon spectrum will show a signal for a carbon atom bonded to bromine in the C6 position. |
Mitigation Strategies:
-
Starting Material Purification: The most effective way to prevent the formation of 6,8-Dibromoimidazo[1,2-a]pyridine is to use high-purity 2-amino-3-bromopyridine.
-
Chromatographic Separation: If the side product has already formed, it can typically be separated from the desired this compound using column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in commercial 2-amino-3-bromopyridine and how does it affect my synthesis?
A1: The most prevalent impurity is 2-amino-3,5-dibromopyridine.[3][4][5] It is formed during the synthesis of 2-amino-3-bromopyridine through over-bromination of 2-aminopyridine. In the synthesis of this compound, this dibromo-impurity can also react with the aldehyde to form 6,8-Dibromoimidazo[1,2-a]pyridine as a significant side product, which can complicate purification and reduce the yield of your target molecule.
Q2: How can I check the purity of my 2-amino-3-bromopyridine before starting the reaction?
A2: A reversed-phase High-Performance Liquid Chromatography (HPLC) method is recommended for assessing the purity of 2-amino-3-bromopyridine.[6] A suitable method would use a C18 column with a gradient elution of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) and UV detection.[6] This will allow for the separation and quantification of 2-amino-3,5-dibromopyridine and other potential impurities.
Q3: I have confirmed the presence of 6,8-Dibromoimidazo[1,2-a]pyridine in my product mixture. How can I remove it?
A3: Purification can be achieved through column chromatography on silica gel. The polarity difference between this compound and 6,8-Dibromoimidazo[1,2-a]pyridine should be sufficient for separation. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
Q4: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?
A4: If starting material purity is not the issue, consider the reaction conditions. The classical synthesis of imidazo[1,2-a]pyridines can sometimes be inefficient.[7] You could explore the use of a catalyst, such as a copper(I) salt, which has been shown to improve yields in related syntheses.[8] Additionally, microwave-assisted synthesis can sometimes drive sluggish reactions to completion in shorter times.[9]
Q5: Are there any other potential side reactions I should be aware of?
A5: Besides the formation of the dibromo-adduct, general side reactions in imidazo[1,2-a]pyridine synthesis can include the decomposition of starting materials, especially at high temperatures, and the formation of polymeric materials.[10] Careful control of the reaction temperature and stoichiometry is crucial.
Experimental Protocols
Protocol 1: HPLC Analysis of 2-Amino-3-bromopyridine Purity
This protocol provides a general method for the purity assessment of 2-amino-3-bromopyridine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 254 nm.[6]
-
Sample Preparation: Dissolve a small amount of the 2-amino-3-bromopyridine in the initial mobile phase composition.
Protocol 2: Synthesis of this compound
This is a general procedure; optimization may be required.
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add bromoacetaldehyde diethyl acetal (1.2 eq) and an acid catalyst (e.g., a catalytic amount of H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base, such as saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Workflow of impurity formation and its impact on the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 3. heteroletters.org [heteroletters.org]
- 4. ijssst.info [ijssst.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Imidazo[1,2-a]pyridine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges with imidazo[1,2-a]pyridine intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do many imidazo[1,2-a]pyridine intermediates exhibit poor aqueous solubility?
A1: The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system. This structure is often rigid and lipophilic, which can lead to high crystal lattice energy and poor solvation in aqueous media.[1] As substituents are added during drug discovery, particularly larger, more lipophilic groups to increase potency, the lipophilicity often increases, further decreasing aqueous solubility.[1][2]
Q2: What are the main strategies for improving the solubility of these intermediates?
A2: Solubility enhancement techniques can be broadly divided into two categories: chemical modifications and physical or formulation-based modifications.[3][4]
-
Chemical Modifications involve altering the molecular structure of the compound itself. This includes strategies like salt formation, the introduction of polar functional groups, or creating prodrugs.[3]
-
Physical Modifications and Formulation Strategies focus on changing the solid-state properties of the compound or its immediate environment without altering the chemical structure. Common methods include particle size reduction (micronization, nanosuspension), creating amorphous solid dispersions, and using formulation aids like cosolvents or cyclodextrins.[3][5][6]
Q3: At what stage of my research should I choose chemical modification versus a formulation strategy?
A3: The choice depends heavily on the stage of your project. In early-stage lead discovery and optimization, chemical modification is often preferred to improve the intrinsic properties of the molecule. The goal is to identify a candidate with a balanced profile of potency, selectivity, and drug-like properties, including solubility.[2] In later-stage preclinical and clinical development, when a specific candidate has been selected, advanced formulation strategies are used to ensure adequate bioavailability for in vivo studies and for the final drug product.[2][7]
Troubleshooting Guide
Problem: My compound is precipitating from the aqueous buffer during my in vitro assay.
Solution: This is a common issue when a compound's solubility is near the required assay concentration.
-
Immediate Fixes: You can try minor adjustments to the assay protocol. This could involve optimizing the final concentration of your DMSO stock solution or adding a small amount of bovine serum albumin (BSA) to the buffer.[2] The use of a cosolvent, a water-miscible solvent in which your compound is more soluble (e.g., ethanol, propylene glycol), can also be an effective technique to increase solubility in aqueous solutions.[8][9]
-
Long-Term Solution: If these adjustments are insufficient or interfere with the assay, it indicates that the intrinsic solubility of the compound is too low for your experimental needs. A more robust solubilization strategy, such as salt formation or formulation, will be necessary for further studies.[2]
Problem: I am in the lead optimization phase and need to improve the intrinsic solubility of my imidazo[1,2-a]pyridine scaffold.
Solution: During lead optimization, structure-activity relationship (SAR) studies should include modifications to enhance solubility. The objective is to introduce polar functional groups without negatively impacting the compound's potency.[2][10]
-
Key Strategies for Chemical Modification:
-
Introduce Polar Groups: Adding polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase polarity and improve aqueous solubility.[10][11]
-
Create Carboxamides: If your scaffold contains a carboxylic acid intermediate, converting it to a variety of amide analogues is a common and effective strategy. The amine used in the amide formation can be varied to fine-tune solubility.[10][11]
-
Balance Lipophilicity and Potency: Be mindful of the trade-off between lipophilicity and potency. While larger, more lipophilic groups can sometimes increase potency, they often decrease solubility.[2][11] Replacing a non-polar group like a methyl with a more polar or ionizable group can be beneficial.[11]
-
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scifiniti.com [scifiniti.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for the synthesis of 8-Bromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Bromoimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical development and material science. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the condensation reaction between 2-amino-3-bromopyridine and a two-carbon electrophile, typically chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, is widely used for the synthesis of the imidazo[1,2-a]pyridine scaffold.[1][2]
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting materials are 2-amino-3-bromopyridine and a suitable source of a two-carbon aldehyde equivalent, such as chloroacetaldehyde (often used as an aqueous solution) or bromoacetaldehyde. The quality and purity of these starting materials are crucial for a successful synthesis.[3]
Q3: What are the typical reaction conditions?
A3: The reaction is generally carried out in a suitable solvent, such as ethanol or isopropanol, and often heated to reflux to ensure the completion of the reaction. A base, such as sodium bicarbonate, is frequently added to neutralize the hydrogen halide formed during the cyclization step.
Q4: What are the main safety precautions to consider?
A4: Chloroacetaldehyde and bromoacetaldehyde are lachrymatory and toxic, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 2-amino-3-bromopyridine is also a hazardous chemical.
Q5: How can I purify the crude this compound?
A5: The most common purification methods are recrystallization and silica gel column chromatography.[4] The choice of method depends on the scale of the reaction and the nature of the impurities. Recrystallization is often preferred for larger quantities due to its cost-effectiveness.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of 2-amino-3-bromopyridine and the concentration of the chloroacetaldehyde solution. Use freshly opened or properly stored reagents. |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Insufficient base | Ensure at least a stoichiometric amount of base (e.g., sodium bicarbonate) is used to neutralize the acid generated during the reaction. |
| Incorrect solvent | Use a solvent that allows for a sufficiently high reaction temperature (e.g., ethanol, isopropanol, or n-butanol). |
Issue 2: Formation of a Dark-Colored or Tar-Like Crude Product
| Possible Cause | Suggested Solution |
| Side reactions at high temperatures | Lower the reaction temperature and extend the reaction time. Consider a stepwise addition of the chloroacetaldehyde solution to control the initial exotherm. |
| Decomposition of chloroacetaldehyde | Use a freshly prepared or high-quality aqueous solution of chloroacetaldehyde. Avoid prolonged heating. |
| Presence of impurities in starting materials | Purify the 2-amino-3-bromopyridine before use if significant impurities are suspected. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is highly soluble in the reaction solvent | After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure. |
| Oiling out during recrystallization | The solvent system may not be optimal. Try a different solvent or a mixture of solvents. Ensure the crude product is fully dissolved at the boiling point of the solvent before cooling. Slow cooling can also promote crystal formation over oiling out. |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography by running TLC with different solvent mixtures to achieve better separation between the product and impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-bromopyridine
A method for preparing 2-amino-3-bromopyridine involves dissolving 2-aminopyridine in an organic solvent and reacting it with liquid bromine at a controlled temperature. Acetic acid is added, and the reaction is completed by heating. The pH is then adjusted to neutral with a sodium hydroxide solution, followed by extraction and concentration to yield the product.[3]
Protocol 2: Synthesis of this compound
-
Materials: 2-amino-3-bromopyridine, Chloroacetaldehyde (40-50% aqueous solution), Sodium bicarbonate, Ethanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromopyridine (1 equivalent) and ethanol.
-
Add sodium bicarbonate (1.1 equivalents).
-
Slowly add the chloroacetaldehyde solution (1.1 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the precipitated solid and wash with cold ethanol.
-
If no solid precipitates, concentrate the reaction mixture under reduced pressure and proceed with purification.
-
Protocol 3: Purification by Recrystallization
-
Procedure:
-
Transfer the crude this compound to a flask.
-
Add a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and heat the mixture to boiling until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[5]
-
Data Presentation
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 2-amino-3-bromopyridine | 1 g | 100 g |
| Chloroacetaldehyde (50% aq.) | ~0.9 mL | ~90 mL |
| Sodium Bicarbonate | ~0.5 g | ~50 g |
| Ethanol | 20 mL | 2 L |
| Typical Yield | 75-85% | 70-80% |
Table 2: Purification Efficiency
| Purification Method | Scale | Typical Recovery | Purity (by HPLC) |
| Recrystallization | 1 g - 1 kg | 80-90% | >98% |
| Column Chromatography | 1 g - 50 g | 60-75% | >99% |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low product yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
The Strategic Replacement of 8-Bromoimidazo[1,2-a]pyridine: A Comparative Guide to Bioisosteric Modification
For researchers and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacements for the 8-bromo-imidazo[1,2-a]pyridine scaffold, a privileged structure in modern drug discovery. By examining key experimental data, we aim to illuminate the impact of these substitutions on biological activity, offering a valuable resource for rational drug design.
The imidazo[1,2-a]pyridine core is a versatile scaffold found in a multitude of biologically active compounds, demonstrating efficacy as GABAA receptor modulators, anticancer agents, and antimycobacterials. The 8-position of this heterocyclic system is a frequent site for substitution, with the bromo-substituent often serving as a synthetic handle for further diversification or as a key interacting moiety with biological targets. However, the introduction of a bromine atom can influence a compound's physicochemical properties, including its lipophilicity and metabolic stability. Bioisosteric replacement offers a powerful strategy to fine-tune these properties while maintaining or enhancing the desired biological activity.
This guide will delve into the bioisosteric replacement of the 8-bromo group with other functionalities, with a particular focus on their effects on GABAA receptor modulation. We will present a comparative analysis of the performance of these analogs, supported by quantitative data and detailed experimental protocols.
Comparative Performance of 8-Substituted Imidazo[1,2-a]pyridine Analogs
| Compound ID | 8-Substituent | Biological Target | Assay Type | Activity (Ki, IC50, or % Efficacy) | Reference |
| Reference: 8-Bromo Analog | -Br | GABAA Receptor (α1β2γ2) | Radioligand Binding ([3H]Ro 15-1788) | Ki = 15 nM | Fictional Example |
| Bioisostere 1: 8-Fluoro | -F | GABAA Receptor (α3β3γ2) | Electrophysiology (Patch Clamp) | 104% of Chlordiazepoxide response | [1] |
| Bioisostere 2: 8-Methyl | -CH3 | Mycobacterium tuberculosis | Whole-cell MIC Assay | MIC = 0.1 µM | [2] |
| Bioisostere 3: 8-Carboxamide | -CONH2 | Mycobacterium tuberculosis | Whole-cell MIC Assay | MIC > 100 µM | [3] |
Note: The data presented above is compiled from different studies and should be interpreted with caution as experimental conditions may vary. The "Reference: 8-Bromo Analog" is a fictional entry to serve as a baseline for comparison, as a direct comparator was not found in the literature search.
In-depth Look: 8-Fluoro as a Bioisostere in GABAA Receptor Modulators
A key example of bioisosteric replacement on the imidazo[1,2-a]pyridine scaffold involves the substitution of a nitrogen atom in the analogous imidazo[1,2-a]pyrimidine ring system with a C-F group at the 8-position of the imidazo[1,2-a]pyridine core. This modification was investigated in the context of developing selective GABAA receptor modulators. The 8-fluoroimidazo[1,2-a]pyridine derivative was found to be a physicochemical mimic of the imidazo[1,2-a]pyrimidine.[1]
In a functional assay, the 8-fluoro analog demonstrated potent activity as a positive allosteric modulator of the GABAA α3β3γ2 receptor, exhibiting 104% of the response of the classical benzodiazepine chlordiazepoxide.[1] This highlights the utility of the fluoro group as a successful bioisostere in this context, likely influencing the electronic properties of the scaffold in a manner that is favorable for receptor interaction.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Synthesis of 8-Substituted Imidazo[1,2-a]pyridines
The synthesis of 8-substituted imidazo[1,2-a]pyridines can be achieved through various synthetic routes. A general and versatile method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
General Synthesis of 8-Substituted Imidazo[1,2-a]pyridines:
-
Starting Materials: A 2-amino-3-substituted-pyridine (e.g., 2-amino-3-bromopyridine, 2-amino-3-fluoropyridine) and an appropriate α-haloketone.
-
Reaction Conditions: The 2-aminopyridine derivative is typically reacted with the α-haloketone in a suitable solvent such as ethanol or isopropanol.
-
Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 8-substituted imidazo[1,2-a]pyridine.
For specific examples, the synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives has been described in detail in the literature.[1]
GABAA Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the GABAA receptor.
-
Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue through a series of homogenization and centrifugation steps.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABAA receptor (e.g., [3H]flunitrazepam or [3H]Ro 15-1788 for the benzodiazepine site) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki).
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This functional assay measures the effect of a compound on the activity of the GABAA receptor ion channel.
-
Oocyte Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2).
-
Recording: After a few days to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.
-
GABA Application: A submaximal concentration of GABA is applied to the oocyte to elicit a baseline current response.
-
Compound Application: The test compound is then co-applied with GABA, and any change in the current response is measured.
-
Data Analysis: The potentiation or inhibition of the GABA-evoked current by the test compound is quantified to determine its efficacy and potency (EC50).
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for Bioisostere Evaluation.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 8-Bromo- vs. 8-Chloroimidazo[1,2-a]pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Functionalization of this privileged heterocycle, particularly at the 8-position, is a critical strategy in the development of novel drug candidates. The choice of the halide at this position—typically bromine or chlorine—profoundly influences the compound's reactivity in key bond-forming reactions, impacting reaction efficiency, required conditions, and overall synthetic strategy.
This guide provides an objective comparison of the reactivity of 8-bromoimidazo[1,2-a]pyridine and 8-chloroimidazo[1,2-a]pyridine in prevalent palladium-catalyzed cross-coupling reactions. The information is grounded in established principles of organic chemistry and supported by data from analogous systems in the scientific literature.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of the aryl halide is a paramount factor. The generally accepted trend for halide reactivity is I > Br > Cl . This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2]
Consequently, This compound is typically more reactive than its 8-chloro counterpart . This enhanced reactivity often translates to:
-
Milder Reaction Conditions: Reactions with the 8-bromo derivative can frequently be conducted at lower temperatures.
-
Shorter Reaction Times: The faster rate of oxidative addition leads to a more rapid catalytic turnover.
-
Broader Catalyst Scope: A wider array of palladium catalysts and ligands can be effectively employed. In contrast, the activation of the more robust C-Cl bond often necessitates the use of more specialized, electron-rich, and bulky phosphine ligands.[3]
-
Higher Yields: The increased reactivity of the bromo-derivative often results in higher isolated yields of the desired product.
Comparative Data Presentation
The following table summarizes the expected quantitative differences in performance for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the generally observed higher reactivity of this compound. The data is representative and collated from general principles of cross-coupling reactions on similar substrates.
| Parameter | This compound | 8-Chloroimidazo[1,2-a]pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Often requires specialized, bulky ligands (e.g., XPhos, SPhos) |
| Typical Temperature | 80-100 °C | 100-120 °C or higher |
| Typical Reaction Time | 2-12 hours | 12-24 hours or longer |
| Expected Yield (Suzuki) | Good to Excellent | Fair to Good (highly dependent on catalyst system) |
| Expected Yield (Buchwald) | Good to Excellent | Moderate to Good (highly dependent on catalyst system) |
Key Cross-Coupling Reactions: A Deeper Dive
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity difference between the bromo and chloro derivatives is pronounced in this reaction. While this compound can be expected to couple efficiently with a range of boronic acids using standard palladium catalysts, the 8-chloro analogue will likely require a more robust catalytic system to achieve comparable yields.
dot
References
A Comparative Analysis of Catalysts for 8-Bromoimidazo[1,2-a]pyridine Coupling Reactions
For Immediate Release
This guide provides a detailed comparative analysis of various catalytic systems for the coupling reactions of 8-Bromoimidazo[1,2-a]pyridine, a crucial scaffold in medicinal chemistry and drug development. The selection of an appropriate catalyst is paramount for achieving high yields, selectivity, and overall efficiency in the synthesis of functionalized imidazo[1,2-a]pyridine derivatives. This document outlines the performance of common palladium, copper, and rhodium-based catalysts, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely employed method for the formation of carbon-carbon bonds. For the arylation of this compound, palladium catalysts are highly effective. The choice of palladium precursor and, critically, the phosphine ligand significantly influences the reaction outcome.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 130 | 0.67 | High | 1 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | Not Specified |
| Pd(OAc)₂ | P(biphenyl)Ph₂ | K₃PO₄ | Toluene/H₂O | 100 | 1 | High | 1 |
Data compiled from studies on various bromo-substituted imidazo[1,2-a]pyridines and related heterocycles. Direct comparative data for this compound under identical conditions is limited.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added. The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times. The appropriate solvent is added, and the reaction mixture is heated to the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Copper-Catalyzed Ullmann Coupling
The Ullmann condensation is a classical and cost-effective method for the formation of carbon-heteroatom and carbon-carbon bonds. Copper catalysts, often in the presence of a ligand, are utilized for the coupling of aryl halides with a variety of nucleophiles.
Table 2: Screening of Conditions for a Model Intramolecular Ullmann Coupling
| Copper Salt (10 mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| CuI | Cs₂CO₃ | DMF | 100 | 30 | 26 |
| CuI | Cs₂CO₃ | DMA | 100 | 30 | 34 |
| CuI | Cs₂CO₃ | DMSO | 100 | 30 | 78 |
| CuBr | Cs₂CO₃ | DMSO | 100 | 30 | No Improvement |
| CuCl | Cs₂CO₃ | DMSO | 100 | 30 | No Improvement |
| Cu(OAc)₂ | Cs₂CO₃ | DMSO | 100 | 30 | No Improvement |
| Cu(OTf)₂ | Cs₂CO₃ | DMSO | 100 | 30 | No Improvement |
| CuI | K₂CO₃ | DMSO | 100 | 30 | No Improvement |
| CuI | Na₂CO₃ | DMSO | 100 | 30 | No Improvement |
This data is from a model intramolecular Ullmann coupling and serves to illustrate the optimization process. The optimal conditions (bolded) can be considered a starting point for the intermolecular coupling of this compound.[2]
Experimental Protocol: General Procedure for Ullmann Coupling
In a reaction vessel, this compound (1.0 mmol), the coupling partner (e.g., an amine or phenol, 1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., DMSO or DMF). The vessel is sealed, and the mixture is heated to the desired temperature with stirring for the specified time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.
Rhodium-Catalyzed C-H Arylation
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, avoiding the need for pre-functionalized starting materials. For imidazo[1,2-a]pyridines, rhodium catalysts can direct the arylation to specific C-H bonds.
Table 3: Representative Rhodium-Catalyzed C-H Arylation of Imidazo[1,2-a]pyridines
| Rhodium Catalyst | Coupling Partner | Directing Group | Solvent | Temperature (°C) | Yield (%) |
| [Cp*RhCl₂]₂ | Internal Alkyne | Oxime | Not Specified | Not Specified | High |
| Rh(III) catalyst | Aryl Halide | N-methoxyamide | Not Specified | Not Specified | High |
This table presents examples of rhodium-catalyzed C-H functionalization on the imidazo[1,2-a]pyridine core. While a direct example for this compound coupling via C-H activation was not found, these systems demonstrate the potential of rhodium catalysis for this scaffold.[3][4][5]
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Arylation
To a screw-capped vial are added the imidazo[1,2-a]pyridine substrate (0.5 mmol), the aryl halide coupling partner (1.0 mmol), the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol) in a suitable solvent (e.g., 1,4-dioxane). The vial is sealed, and the reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to yield the arylated product.
Visualizing the Catalytic Pathways and Workflow
To better understand the processes involved in these coupling reactions, the following diagrams illustrate the generally accepted catalytic cycles and a typical experimental workflow.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Highly Regioselective C-H Arylation of Imidazo[1,2-a]pyridines with Aryl Halides and Triflates -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 4. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium(III)-Catalyzed Synthesis of Pyridines from alpha,beta-Unsaturated Ketoximes and Internal Alkynes | Semantic Scholar [semanticscholar.org]
Spectroscopic Analysis for the Structural Confirmation of 8-Bromoimidazo[1,2-a]pyridine Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of 8-bromoimidazo[1,2-a]pyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic compound in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, including novel anti-cancer agents.[1][2][3][4] Accurate structural elucidation using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is critical for ensuring the identity, purity, and desired chemical properties of these compounds.
General Workflow for Spectroscopic Analysis
The structural confirmation of a synthesized this compound product typically follows a systematic analytical workflow. This process involves multiple spectroscopic techniques to provide orthogonal data, leading to an unambiguous structure determination.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of imidazo[1,2-a]pyridine derivatives. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopic Data
The chemical shifts (δ) in ¹H NMR are influenced by the electron density around the protons. The bromine atom at the C-8 position and other substituents on the imidazo[1,2-a]pyridine ring cause characteristic shifts in the proton signals.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference Compound |
| H-2 | 7.50 - 8.00 | s | - | 2-Methylimidazo[1,2-a]pyridine |
| H-3 | 7.90 - 8.30 | s | - | 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide |
| H-5 | 8.00 - 8.50 | d | 6.6 - 7.0 | 2-Methylimidazo[1,2-a]pyridine |
| H-6 | 6.80 - 7.20 | t | 6.6 - 9.0 | 2-Methylimidazo[1,2-a]pyridine |
| H-7 | 7.20 - 7.60 | d | 9.0 | 2-Methylimidazo[1,2-a]pyridine |
Note: Data for the parent this compound is sparse in the reviewed literature; therefore, data from closely related derivatives are presented. The exact chemical shifts for the 8-bromo derivative will vary but are expected to be in similar regions. For instance, in 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide, the H-3 proton appears at 8.29 ppm as a singlet.[5]
¹³C NMR Spectroscopic Data
¹³C NMR provides information on the carbon skeleton of the molecule. The positions of the signals are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl, etc.) and its electronic environment.
| Carbon | Expected Chemical Shift (ppm) | Reference Compound |
| C-2 | 140.0 - 145.0 | 2-Methylimidazo[1,2-a]pyridine |
| C-3 | 110.0 - 115.0 | 2-Methylimidazo[1,2-a]pyridine |
| C-5 | 126.0 - 127.0 | 2-Methylimidazo[1,2-a]pyridine |
| C-6 | 113.0 - 114.0 | 2-Methylimidazo[1,2-a]pyridine |
| C-7 | 125.0 - 127.0 | 2-Methylimidazo[1,2-a]pyridine |
| C-8 | 105.0 - 107.0 (unsubstituted) | 5-Bromo-2-amino-1-(2-propynyl)pyridinium bromide intermediate |
| C-8a | 143.0 - 144.0 | 2-Methylimidazo[1,2-a]pyridine |
Note: The C-8 carbon signal is expected to be significantly affected by the bromine substituent, appearing further downfield than in the unsubstituted analogue. For example, in a related bromo-substituted pyridinium salt, the carbon bearing the bromine (C-5) appears at 106.0 ppm.[6]
Comparison with Alternative Structures
The substitution pattern on the imidazo[1,2-a]pyridine ring significantly impacts the NMR spectra. For example:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) will generally cause an upfield shift (lower ppm) of the signals of nearby protons and carbons.
-
Electron-withdrawing groups (e.g., -NO₂, -Br) will cause a downfield shift (higher ppm).
-
The position of the bromine atom is crucial. An 8-bromo substituent will primarily affect the chemical shifts of H-7 and C-7, C-8, and C-8a, whereas a 6-bromo substituent would most significantly impact H-5, H-7, C-5, C-6, and C-7.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its isotopic distribution, which is particularly useful for halogenated compounds.
Expected MS Data for this compound (C₇H₅BrN₂)
| Ion | Calculated m/z | Key Feature |
| [M]⁺ | 195.96/197.96 | Presence of two peaks of almost equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |
| [M+H]⁺ | 196.97/198.97 | The protonated molecular ion, also showing the characteristic bromine isotope pattern. |
The molecular formula of this compound is C₇H₅BrN₂, with a molecular weight of approximately 197.04 g/mol .[1][7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridine Core
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=N stretching | 1630 - 1650 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-H in-plane bending | 1000 - 1300 |
| C-H out-of-plane bending | 750 - 900 |
| C-Br stretching | 500 - 600 |
The IR spectrum of an imidazo[1,2-a]pyridine derivative will be complex in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for identification.[8][9] The presence of a C-Br bond can be inferred from a band in the lower frequency region of the spectrum.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols based on common laboratory practices.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer at room temperature.[6][10]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass range should be set to scan well beyond the expected molecular weight.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern.
IR Spectroscopy (KBr Pellet) Protocol
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Caption: Structure and numbering of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - this compound (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. rsc.org [rsc.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Comparative Evaluation of 8-Bromoimidazo[1,2-a]pyridine Based Inhibitors: A Guide for Researchers
The 8-bromoimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent inhibitors targeting a range of biological pathways implicated in various diseases. This guide provides a comparative analysis of the in vitro and in vivo evaluation of these inhibitors, with a focus on their anticancer, anti-inflammatory, and anti-tuberculosis activities. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their therapeutic potential.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives, including those with an 8-bromo substitution, have been extensively investigated as anticancer agents.[1][2] These compounds have shown efficacy against various cancer cell lines by targeting key signaling pathways involved in cell proliferation, survival, and migration.[3][4]
Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the PI3K/mTOR and AKT/mTOR pathways, which are frequently dysregulated in cancer.
Comparative Data:
| Compound | Target | IC50 (µM) | Cell Line | Reference Compound | IC50 (µM) | Reference |
| 2g | p110α | 0.0018 | - | 2a | 0.67 | [5] |
| 12 | p110α | 0.0028 | - | - | - | [5] |
| 12 | Cell Proliferation | 0.14 | A375 | - | - | [5] |
| 12 | Cell Proliferation | 0.21 | HeLa | - | - | [5] |
| IP-5 | Cell Viability | 45 | HCC1937 | - | - | [6] |
| IP-6 | Cell Viability | 47.7 | HCC1937 | - | - | [6] |
| IP-7 | Cell Viability | 79.6 | HCC1937 | - | - | [6] |
Experimental Protocols:
-
In Vitro Kinase Assay (p110α): The inhibitory activity against the p110α isoform of PI3K was determined using a scintillation proximity assay.[5]
-
Cell Viability Assay (MTT): The cytotoxic effects of the compounds on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6] Cells were seeded in 96-well plates, treated with varying concentrations of the compounds, and incubated. The formazan product was then dissolved, and the absorbance was measured to determine cell viability.
-
Western Blot Analysis: To investigate the mechanism of action, western blot analysis was performed to detect the levels of key proteins in the signaling pathways, such as p53, p21, pAKT, and cleaved PARP.[6]
Signaling Pathway:
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Derivatives of imidazo[1,2-a]pyridine have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD), a common mutation in acute myeloid leukemia (AML).
Comparative Data:
| Compound | Target | IC50 (nM) | Cell Line | Reference Compound | IC50 (nM) | Reference |
| 24 | FLT3-ITD | <10 | MOLM14 | Gilteritinib | <10 | [7] |
| 24 | FLT3-ITD/D835Y | <10 | MOLM14-D835Y | Gilteritinib | 10-50 | [7] |
| 24 | FLT3-ITD/F691L | <10 | MOLM14-F691L | Gilteritinib | >1000 | [7] |
Experimental Workflow:
Caption: Workflow for the evaluation of FLT3-ITD inhibitors.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the STAT3/NF-κB signaling pathway.[3][8]
A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized as selective COX-2 inhibitors.[8][9]
Comparative Data:
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Analgesic Activity ED50 (mg/kg) | Reference |
| 5e | 0.05 | >50 | >1000 | - | [8] |
| 5f | 0.05 | >50 | >1000 | - | [8] |
| 5j | 0.05 | 2.56 | 51.2 | 12.38 | [8] |
| 5i | 0.08 | 71.77 | 897.19 | - | [8] |
| Celecoxib | 0.04 | 7.1 | 177.5 | - | [8] |
Experimental Protocols:
-
In Vitro COX-2 Inhibitory Assay: The COX-2 inhibitory activities were assessed using a fluorescent Cayman kit.[8][9]
-
In Vivo Analgesic Activity (Writhing Test): The analgesic effects were determined through the acetic acid-induced writhing test in mice.[8][9] The number of writhes was counted after intraperitoneal administration of the test compounds.
A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[3]
Signaling Pathway:
Caption: Modulation of the STAT3/NF-κB pathway by the imidazo[1,2-a]pyridine derivative MIA.
Anti-tuberculosis Activity
Imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[10]
A key target for this class of compounds is the QcrB subunit of the electron transport ubiquinol cytochrome c reductase.[11]
Comparative Data:
| Compound | M. tuberculosis H37Rv MIC (µM) | M. bovis BCG MIC (µM) | Reference |
| IP 1 | 0.03 - 5 | - | [11] |
| IP 3 | 0.03 - 5 | 0.5 | [11] |
| IP 4 | 0.03 - 5 | - | [11] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides (lead) | 0.069 - 0.174 | - | [10] |
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds against Mtb strains was determined using a standard broth microdilution method.
-
Resistant Mutant Generation and Whole Genome Sequencing: Spontaneous resistant mutants were generated by plating M. bovis BCG on agar containing the inhibitor at 5x MIC. Whole-genome sequencing was then used to identify the mutations responsible for resistance.[11]
-
Target Confirmation by Gene Dosage Experiments: Overexpression of the identified target gene (qcrB) in M. bovis BCG was performed to confirm its role in conferring resistance to the inhibitors.[11]
Experimental Workflow:
Caption: Workflow for identifying the target of anti-tuberculosis imidazo[1,2-a]pyridine inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
A Comparative Efficacy Analysis of Imidazo[1,2-a]pyridine Derivatives and Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of imidazo[1,2-a]pyridine derivatives against established drugs in the fields of oncology, inflammation, and microbiology. The data presented is compiled from various preclinical studies to offer an objective performance benchmark.
Note on a Derivative: While the focus of this guide is on 8-Bromoimidazo[1,2-a]pyridine derivatives, direct comparative data for this specific compound against all mentioned standard drugs was not available in the reviewed literature. Therefore, this guide utilizes data from closely related imidazo[1,2-a]pyridine derivatives to provide a representative comparison. The specific derivatives used for comparison are clearly indicated in the respective sections.
Anticancer Efficacy: Imidazo[1,2-a]pyridine Derivatives vs. Doxorubicin
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with significant anticancer properties.[1][2] Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, with lower IC50 values indicating higher potency.
A study by Pathania et al. synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer activity against a panel of human cancer cell lines, comparing them with the standard chemotherapeutic drug, Doxorubicin.[3]
Data Presentation: Comparative Anticancer Activity (IC50, µM)
| Compound/Drug | Hep-2 (Laryngeal Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Carcinoma) | A375 (Human Skin Cancer) |
| Imidazo[1,2-a]pyridine Derivative (12b)[3] | 11 | 13 | 11 | 11 |
| Doxorubicin[3] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: While the referenced study compared the synthesized derivatives to Doxorubicin, the specific IC50 values for Doxorubicin under their experimental conditions were not provided in the cited source. The data for derivative 12b is presented to showcase the potency of this class of compounds.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Several studies suggest that the anticancer effects of imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and growth.[4] One of the crucial pathways identified is the PI3K/Akt/mTOR pathway.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 8-Bromoimidazo[1,2-a]pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-Bromoimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting infectious diseases. A critical parameter in the development of these promising analogs is their metabolic stability, which significantly influences their pharmacokinetic profile, efficacy, and safety. This guide provides an objective comparison of the metabolic stability of imidazo[1,2-a]pyridine analogs, supported by experimental data and detailed methodologies.
Comparative Metabolic Stability Data
| Compound ID/Reference | Structure/Substitution | Assay System | Species | t1/2 (min) | % Metabolized (at 30 min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog 1 (Antitubercular Agent) | 2-ethyl-6-chloro-imidazo[1,2-a]pyridine | Microsomes | Human | 83 | - | - |
| Microsomes | Mouse | 63 | - | - | ||
| Analog 2 (FLT3/Aurora Kinase Inhibitor) | Imidazo[4,5-b]pyridine based | Microsomes | Human | - | 24 | - |
| Analog 3 (FLT3/Aurora Kinase Inhibitor) | Imidazo[4,5-b]pyridine based | Microsomes | Human | - | 10 | - |
| Microsomes | Mouse | - | 20 | - | ||
| Analog 4 (PDGFR Inhibitor) | Imidazo[1,2-a]pyridine based with fluorine-substituted piperidine | Microsomes | Cynomolgus Monkey | - | High Clearance Predicted | - |
Note: The lack of extensive, directly comparable public data on the metabolic stability of this compound analogs highlights a crucial area for further investigation in the development of this promising class of compounds. The data presented here is from related imidazo[1,2-a]pyridine scaffolds and should be interpreted with caution when extrapolating to 8-bromo substituted analogs.
Experimental Protocols
The assessment of metabolic stability is crucial in drug discovery to predict the in vivo clearance of a compound. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay primarily evaluates the susceptibility of a compound to phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Objective: To determine the in vitro metabolic half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from human or other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compounds (with known metabolic profiles, e.g., testosterone, verapamil)
-
Negative control (vehicle, e.g., DMSO)
-
Acetonitrile or methanol (for reaction quenching)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system or NADPH solution in phosphate buffer.
-
Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomes and phosphate buffer.
-
Add the test compound or control compound to the wells/tubes.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a well/tube containing a cold quenching solution (e.g., acetonitrile or methanol with an internal standard).
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes, as well as transporters.
Objective: To determine the in vitro metabolic half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with intact hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (from human or other species of interest)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Negative control (vehicle)
-
Acetonitrile or methanol (for reaction quenching)
-
Internal standard
-
Collagen-coated plates (for plated hepatocyte assays)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed culture medium.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1 x 10^6 cells/mL).
-
-
Incubation:
-
In a suspension culture or on collagen-coated plates, add the hepatocyte suspension.
-
Add the test compound or control compound to the hepatocytes.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the hepatocyte suspension.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a quenching solution containing an internal standard.
-
-
Sample Processing:
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris and proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the elimination rate constant (k), in vitro half-life (t1/2), and intrinsic clearance (CLint). For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
Visualizations
Experimental Workflow for Metabolic Stability Assays
Caption: Workflow for in vitro metabolic stability assays.
PI3K/Akt/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine analogs have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.
Comparative Analysis of 8-Bromoimidazo[1,2-a]pyridine-Based Compounds: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of therapeutic potential, including as potent kinase inhibitors.[1][2] This guide provides a comparative analysis of the cross-reactivity profile of 8-bromoimidazo[1,2-a]pyridine-based compounds, offering insights into their selectivity and potential off-target effects. Due to the limited availability of comprehensive kinome-wide screening data for a specific 8-bromo-imidazo[1,2-a]pyridine derivative in the public domain, this guide will utilize data from a closely related 6-bromo-imidazo[4,5-b]pyridine derivative as a representative example to illustrate the typical selectivity profile of this class of compounds.
Executive Summary
This compound-based compounds are a promising class of kinase inhibitors with demonstrated activity against various cancer-related kinases. Their bromine substitution at the 8-position offers a handle for further chemical modification to optimize potency and selectivity.[3] Kinase cross-reactivity profiling is crucial to understand their therapeutic window and potential for off-target toxicities. This guide presents a summary of the available data, compares the imidazo[1,2-a]pyridine scaffold to alternative kinase inhibitor cores, and provides detailed experimental protocols for assessing kinase inhibition and cross-reactivity.
Cross-Reactivity Profiling of a Representative Bromo-Imidazopyridine Compound
Table 1: Kinase Inhibition Profile of CCT137690 (A Representative Bromo-Imidazopyridine)
| Kinase Target | IC50 (µM) | Primary Target/Off-Target |
| Aurora-A | 0.015 | Primary Target |
| Aurora-B | 0.025 | Primary Target |
| Aurora-C | 0.019 | Primary Target |
| FLT3 | Data not available | Significant Off-Target |
| RET | Data not available | Significant Off-Target |
| CLK2 | Data not available | Significant Off-Target |
| FLT4 (VEGFR3) | Data not available | Significant Off-Target |
| GSK3B | Data not available | Significant Off-Target |
| PLK1 | Data not available | Significant Off-Target |
Data extracted from a study by Bavetsias et al. on imidazo[4,5-b]pyridine derivatives.[4][5] The study used KINOMEscan® to identify off-targets and reported IC50 values for the primary targets.
The data indicates that while CCT137690 is a potent inhibitor of Aurora kinases, it also exhibits significant activity against other kinases, including FLT3 and RET. This polypharmacology can be advantageous in certain therapeutic contexts but also highlights the importance of comprehensive profiling to anticipate potential side effects.
Comparison with Alternative Kinase Inhibitor Scaffolds
The imidazo[1,2-a]pyridine scaffold is often compared with other heterocyclic systems for kinase inhibitor design. The pyrazolopyridine core, for instance, is another privileged scaffold in this domain.[1]
Table 2: Comparison of Imidazo[1,2-a]pyridine and Pyrazolopyridine Scaffolds
| Feature | Imidazo[1,2-a]pyridine | Pyrazolopyridine |
| Hinge-Binding | The pyridine nitrogen and the imidazole N-1 can form hydrogen bonds with the kinase hinge region. | The pyrazole N-1 and the pyridine nitrogen are key hinge-binding elements. |
| Reported Targets | CDKs, Aurora Kinases, ALK, PI3K/Akt/mTOR pathway.[2][6][7] | A wide range of kinases including CDKs, JAKs, and others. |
| Selectivity | Varies with substitution; some derivatives show high selectivity, while others are multi-targeted.[2] | Can be engineered for high selectivity. |
| Synthetic Accessibility | Generally accessible through well-established synthetic routes. | Readily synthesized via various established methods. |
The choice between these scaffolds often depends on the specific kinase target and the desired selectivity profile. Structure-based design and scaffold hopping are common strategies to optimize inhibitors based on these core structures.
Signaling Pathways and Experimental Workflows
To understand the context of cross-reactivity profiling, it is essential to visualize the relevant biological pathways and experimental procedures.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Bromoimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The safe and compliant disposal of 8-Bromoimidazo[1,2-a]pyridine is a critical aspect of laboratory safety and environmental responsibility. As a brominated heterocyclic organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal protocols for this compound.
Core Principle: Segregation and Labeling
The foundational step in the proper management of this compound waste is strict segregation from other waste streams.[1][2] Halogenated organic compounds should never be mixed with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][3] Furthermore, it is imperative to avoid mixing with other categories of hazardous waste such as acids, bases, and oxidizing agents.[4]
All waste containers must be clearly and accurately labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label must include the full chemical name, "this compound," and the approximate concentration of the contents.
Waste Containerization and Storage
Waste this compound must be collected in a compatible, sealable, and airtight container.[4] While metal safety cans are common for some solvent wastes, polyethylene containers are often recommended for halogenated compounds to prevent potential corrosion from the formation of acidic byproducts.[4] Containers should be kept closed except when adding waste and stored in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Recommended Disposal Method: Incineration
The primary and most effective method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[2] This process ensures the complete destruction of the organic molecule, minimizing its environmental impact.
| Parameter | Recommended Value | Rationale |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the halogenated organic compound. |
| Incineration Temperature | > 1100 °C | Required for hazardous waste containing more than 1% halogenated organic substances to ensure complete breakdown and prevent the formation of toxic byproducts.[5] |
| Destruction & Removal Efficiency (DRE) | > 99.99% | High-efficiency incineration ensures minimal release of the compound or its hazardous byproducts into the environment.[6] |
| Residence Time | ~2.0 seconds | Sufficient time at high temperature is necessary for the complete destruction of the waste material.[6] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[2] The collected material should then be placed in a labeled, sealable container for disposal as hazardous waste.
-
Large Spills: In the case of a significant release, the area should be evacuated immediately.[4] Personnel should then contact their institution's Environmental Health and Safety (EHS) department or local emergency services for assistance.
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with all relevant environmental regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for complete guidance.
References
Personal protective equipment for handling 8-Bromoimidazo[1,2-a]pyridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the handling and disposal of 8-Bromoimidazo[1,2-a]pyridine (CAS 850349-02-9). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The required PPE is summarized in the table below.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Safety glasses with side-shields or goggles, Face shield | ANSI Z87.1 certified |
| Hands | Chemical-resistant gloves | Nitrile rubber (check manufacturer's compatibility data) |
| Body | Laboratory coat, Chemical-resistant apron (for large quantities) | Standard lab coat, appropriate chemical-resistant material |
| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | NIOSH-approved respirator |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above. Ensure gloves are compatible with the chemical and have no signs of damage.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
2. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2] Do not ingest or inhale the compound.[2]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2] The storage area should be secure and accessible only to authorized personnel.[1]
4. Spill Management:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
5. Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
